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Acridinone, methyl-

Cat. No.: B14284354
CAS No.: 139584-03-5
M. Wt: 209.24 g/mol
InChI Key: IKUKZIJRQNQNNF-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Acridinone (B8587238) Chemistry

The story of acridinone chemistry begins with its parent scaffold, acridine (B1665455). Acridine was first isolated from coal tar in 1870 by chemists Carl Gräbe and Heinrich Caro. wikipedia.org Its name is derived from the compound's acrid odor and skin-irritating properties. wikipedia.org Initially, acridine derivatives found commercial use as dyes, though their popularity waned due to a lack of lightfastness. wikipedia.orgumn.edu The scientific focus shifted towards their biological potential after the discovery that certain aminoacridines possessed antibacterial properties. umn.edu

The oxidized form, acridone (B373769), was first definitively identified in 1914 by Karl Drechsler. wikipedia.org The development of synthetic routes to the acridone core was a significant step forward. A classical and still relevant method is the Ullmann condensation, which involves the copper-catalyzed reaction of an aromatic halo-acid and an aromatic amine, followed by cyclization to form the tricyclic acridone structure. umn.eduijddr.inptfarm.pl Another key method is the Bernthsen acridine synthesis, where diphenylamine (B1679370) is condensed with a carboxylic acid using zinc chloride. wikipedia.org These synthetic advancements enabled chemists to create a wide array of acridone derivatives, paving the way for extensive investigation into their chemical and biological properties.

Overview of the Acridinone Scaffold in Chemical Biology

The acridinone scaffold is a privileged pharmacophore in medicinal chemistry and a versatile tool in chemical biology. nih.gov Its utility stems from a combination of distinct structural and physical properties. The core of acridinone is a planar, heterocyclic, and aromatic system. ijddr.injchps.com This planarity is crucial for one of its most studied biological interactions: intercalation into DNA and RNA. ijddr.innih.govsolubilityofthings.com By inserting itself between the base pairs of nucleic acids, an acridone derivative can disrupt the structure and stability of the double helix, interfering with processes like DNA replication and transcription. nih.gov This mechanism is a cornerstone of its application in anticancer research. jchps.comsolubilityofthings.com

Furthermore, many acridone compounds are fluorescent, emitting light under UV radiation. jchps.comsolubilityofthings.com This property makes them valuable as probes for monitoring biochemical reactions, visualizing cellular components, and as labels in various assays. solubilityofthings.comacs.org The combination of biological activity and fluorescence allows for the development of theranostic agents, which combine therapeutic action with diagnostic imaging. The rigid, fused-ring structure serves as a robust foundation upon which chemists can append various functional groups to modulate biological activity, target specificity, and physicochemical properties. This has led to the investigation of acridone derivatives for a wide range of biological activities, including anticancer, antiviral, antimalarial, and antimicrobial properties. nih.govopenmedicinalchemistryjournal.com

Scope and Significance of Methylacridinone in Academic Inquiry

Academic inquiry in chemistry thrives on understanding how subtle changes in molecular structure affect a compound's properties and functions. howardcc.edu "Acridinone, methyl-", which refers to an acridone structure bearing a methyl group, represents a fundamental variation of the parent scaffold. The position of the methyl group—whether on a ring carbon or the nitrogen atom (N-10 position)—gives rise to different isomers, such as 2-methylacridinone or 10-methylacridinone (also known as N-methylacridinone), each with unique characteristics and research applications.

The significance of methylacridinone in academic research is primarily as a key building block or precursor for the synthesis of more complex, highly functionalized molecules. nih.gov For example, research has demonstrated the synthesis of 2-methylacridin-9(10H)-one through an Ullmann-type condensation, which then serves as a starting point for N-alkylation to produce a series of derivatives. nih.gov These derivatives have been investigated as potential inhibitors of specific enzymes, such as Microtubule Affinity-Regulating Kinase 4 (MARK4), a target in cancer research. nih.gov

In other studies, N-methylacridinone has been incorporated into larger molecular structures like azacrown ethers to create fluorescent chemosensors capable of detecting specific metal ions. google.hu The methyl group itself can influence the compound's steric and electronic properties, which in turn affects intermolecular interactions and binding to biological targets. vulcanchem.com

Detailed research findings on methylacridinone derivatives often involve extensive characterization using spectroscopic and analytical methods. For instance, studies report the physicochemical properties and spectral data for various substituted 10-methylacridinone compounds.

Physicochemical Properties of a Substituted Methylacridinone Derivative This table displays data for the derivative 2,3-dimethoxy-10-methylacridin-9(10H)-one.

PropertyValueSignificance
Partition Coefficient (logP)2.406Indicates moderate lipophilicity, suggesting potential for membrane permeability. vulcanchem.com
Water Solubility (log10WS)-5.46Shows low water solubility, typical for polyaromatic systems. vulcanchem.com
Molecular Weight269.29 g/molA fundamental physical property of the molecule. vulcanchem.com

Furthermore, the biological activity of complex molecules derived from methylacridinone is a key area of investigation. Research into derivatives of 2-methylacridone as MARK4 inhibitors has yielded quantitative data on their efficacy against cancer cell lines.

Antiproliferative Activity of 2-Methylacridone Tryptophan Derivatives This table shows the EC₅₀ values (the concentration at which a drug gives half of its maximal response) for selected compounds against two cancer cell lines.

CompoundEC₅₀ on HeLa Cells (µM)EC₅₀ on U87MG Cells (µM)
23a2.132.56
23b4.223.98
23c3.893.16

Data sourced from a study on MARK4 inhibitors. nih.gov

In essence, academic inquiry into methylacridinone is not typically focused on the compound in isolation, but rather on its utility as a foundational element for constructing more elaborate molecules designed for specific functions in chemistry and biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO B14284354 Acridinone, methyl- CAS No. 139584-03-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

139584-03-5

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

2-methylacridin-1-ol

InChI

InChI=1S/C14H11NO/c1-9-6-7-13-11(14(9)16)8-10-4-2-3-5-12(10)15-13/h2-8,16H,1H3

InChI Key

IKUKZIJRQNQNNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC3=CC=CC=C3N=C2C=C1)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Methylacridinone

Fundamental Synthetic Approaches to the Methylacridinone Core

The construction of the fundamental methylacridinone structure can be achieved through several established and modern synthetic methods.

Ullmann Condensation-Based Syntheses

The Ullmann condensation is a classical and widely utilized method for the synthesis of acridone (B373769) and its derivatives. jocpr.comresearchgate.netwikipedia.orgsynarchive.com This reaction typically involves the copper-catalyzed coupling of an o-halobenzoic acid with an aniline (B41778) derivative. jocpr.comorganic-chemistry.orgtestbook.com In the context of methylacridinone, this would involve reacting an appropriately substituted o-halobenzoic acid with a toluidine (methylaniline) or reacting an o-halobenzoic acid with aniline followed by N-methylation.

The general steps of an Ullmann synthesis for a substituted acridone are:

Condensation: An o-halobenzoic acid is condensed with a substituted aniline in the presence of copper powder and a base, such as potassium carbonate, to form an N-(substituted phenyl)anthranilic acid. jocpr.com

Cyclization: The resulting N-(substituted phenyl)anthranilic acid is then cyclized to the corresponding acridone using a strong acid. jocpr.com

For instance, the synthesis of 2-methoxyacridone involves the Ullmann condensation of o-chlorobenzoic acid and p-anisidine, followed by cyclization with polyphosphoric acid. researchgate.net While traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 210°C) and high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene, modern variations have been developed. wikipedia.orglscollege.ac.in These improved methods may utilize soluble copper catalysts with ligands like diamines and acetylacetonate, leading to milder reaction conditions. wikipedia.orgrsc.org The reactivity of the aryl halide in Ullmann reactions follows the order of ArI > ArBr > ArCl. testbook.com

One-Pot Reaction Strategies for Acridinone (B8587238) Analogues

One-pot synthesis, which involves combining multiple reaction steps in a single vessel, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. researchgate.netorganic-chemistry.org Several one-pot strategies have been developed for the synthesis of acridinone analogues.

One notable example is a three-component, one-pot synthesis that yields rsc.orgderpharmachemica.comresearchgate.nettriazolo[4,3-a]pyrimidine derivatives from 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. mdpi.com Another method describes the synthesis of acridine (B1665455) derivatives from 1,2-diols, which are oxidized in situ to aldehydes and then reacted with dimedone and ammonium (B1175870) acetate. rsc.org These multi-component reactions (MCRs) are valued for their simplicity and ability to generate complex molecules in a single step. researchgate.netmdpi.com

A specific one-pot synthesis of an acridone derivative, AcridPy, involves a sequence of a Heck cross-coupling reaction, in situ electrocyclization, and oxidation. rsc.orgnih.gov This demonstrates the power of one-pot reactions to combine different types of chemical transformations to build complex heterocyclic systems efficiently.

Advanced Derivatization and Functionalization Strategies of Methylacridinone

Once the methylacridinone core is synthesized, it can be further modified to create a diverse range of derivatives. These derivatization strategies are crucial for tuning the properties of the molecule for various applications.

N-Alkylation and N-Methylation Processes

The nitrogen atom of the acridone ring is weakly basic, which can make N-alkylation challenging. derpharmachemica.comresearchgate.net However, several effective methods have been developed to achieve this transformation.

Phase transfer catalysis (PTC) is a common strategy for the N-alkylation of acridones. derpharmachemica.com This involves reacting the substituted acridone with an alkylating agent in a two-phase system, typically an organic solvent like tetrahydrofuran (B95107) (THF) and an aqueous solution of a strong base such as potassium hydroxide (B78521). derpharmachemica.comijpsjournal.com A phase transfer catalyst, for example, tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction. derpharmachemica.comijpsjournal.com

Microwave-assisted synthesis has also emerged as a powerful technique for N-alkylation. researchgate.netresearchgate.nettandfonline.com This method can significantly reduce reaction times and often leads to higher yields compared to conventional heating. researchgate.nettandfonline.com For example, N-alkylacridones have been synthesized in high yields by reacting acridone with alkyl halides under microwave irradiation in the absence of a solvent, using a solid support like KF on Al2O3 or a mixed base system like NaOH/K2CO3 with TBAB. researchgate.netresearchgate.nettandfonline.com

Specifically for N-methylation, which is a key step in the biosynthesis of some acridone alkaloids, enzymes like anthranilate N-methyltransferase play a crucial role. researchgate.netuzh.ch In chemical synthesis, N-methylation of an acridone can be accomplished using reagents like methyl iodide with a base such as sodium hydride. rsc.org The synthesis of the acridone derivative AcridPyMe, for instance, involves an N-methylation step of a pyridine (B92270) ring attached to the acridone core. rsc.orgnih.gov

Table 1: Comparison of N-Alkylation Methods for Acridone

Method Reagents & Conditions Advantages Yields
Phase Transfer Catalysis Alkyl halide, THF, aq. KOH, TBAB, room temp. Mild conditions Good
Microwave (Solvent-Free) Alkyl halide, NaOH/K2CO3 on Al2O3, TBAB Rapid, high yields, solvent-free 73-91% tandfonline.com
Conventional N-methylation Methyl iodide, sodium hydride Standard laboratory procedure High (85% for a two-step synthesis including this step) rsc.org

Heck Cross-Coupling Reactions

The Heck cross-coupling reaction is a versatile palladium-catalyzed method for forming carbon-carbon bonds, typically between an unsaturated halide and an alkene. nih.gov This reaction has been applied to the functionalization of the acridone skeleton.

For instance, 2,7-dibromo-N-(dodecyl) acridone can be coupled with 4-vinylpyridines via a Heck reaction to introduce vinylpyridine moieties at the 2 and 7 positions. mdpi.com Similarly, the synthesis of the acridone derivative AcridPy utilizes a Heck reaction between (E)-3-iodo-2-(4-methoxystyryl)-1-methylquinolin-4(1H)-one and 4-vinylpyridine (B31050) as a key step in a one-pot sequence. rsc.orgnih.gov The catalyst for these reactions is often a palladium species, such as palladium(II) acetate. nih.gov Microwave assistance can also be employed to accelerate Heck coupling reactions. mdpi.com

Oxidative Coupling Methodologies

Oxidative coupling reactions can be used to create dimeric acridone structures. Symmetric 2,2′-dimethoxy-10,10′-biacridinyl-9,9′-diones have been prepared through the oxidative coupling of 9(10H)-acridinone using 1,3-dibromo-5,5-dimethyl-imidazolidine-2,4-dione. jocpr.com This method allows for the formation of C2-symmetric atropisomers, which are chiral due to restricted rotation around a single bond. researchgate.net

Cobalt-Catalyzed Amidation Protocols

The development of C-H amidation reactions using non-precious metal catalysts like cobalt represents a significant advancement in synthetic chemistry, offering a direct and atom-economical route to nitrogen-containing compounds. rsc.org Cobalt-catalyzed protocols have been effectively applied for the synthesis of acridone derivatives.

One key strategy involves the ketone-directed, weakly coordinating C-H amidation of arenes. researchgate.net This method utilizes a Cp*Co(III) catalyst to functionalize the C-H bond ortho to a carbonyl group. For the synthesis of an N-methylacridinone precursor, this would typically involve the cyclization of an appropriately substituted N-phenylanthranilic acid. However, direct C-H amidation on a pre-formed benzophenone-type intermediate offers an alternative route. The reaction often employs dioxazolones as the amidating agent, proceeding under mild conditions. researchgate.net

A novel approach for synthesizing carbazoles, which can be seen as structural isomers of acridones, involves the CpCo(III)-catalyzed intramolecular C-H amination of anthranils. acs.org This reaction proceeds through an "unconventional" ring-opening of the anthranil, followed by an electrocyclization pathway. Notably, the reaction exhibits high regioselectivity, favoring the formation of five-membered carbazole (B46965) rings over the six-membered acridinone system when substitution patterns allow for both pathways. acs.org This selectivity highlights the nuanced control achievable with cobalt catalysis. The process uses a simple [CpCo(CO)I₂] catalyst and can be performed under redox-neutral conditions. acs.org While this specific protocol favors carbazole, understanding its mechanism provides insight into designing cobalt-catalyzed systems that could selectively yield acridones.

Table 1: Key Features of Cobalt-Catalyzed Amidation for Acridone-Related Synthesis

Feature Description Reference
Catalyst Typically a high-valent CpCo(III) complex, such as [CpCo(CO)I₂]. acs.org
Directing Group Weakly coordinating groups like ketones can direct ortho C-H amidation. researchgate.net
Amidating Agent Dioxazolones are common and effective amidating reagents. researchgate.net
Reaction Type Intramolecular C-H amination/amidation. acs.org
Selectivity The reaction pathway can be highly regioselective, with conditions tunable to favor specific ring closures (e.g., carbazole vs. acridone). acs.org
Conditions Generally mild, often proceeding at moderate temperatures (e.g., 60 °C). acs.org

Introduction of Heterocyclic Moieties

The planar acridinone structure is a prime candidate for modification with various heterocyclic systems to modulate its biological and physicochemical properties. ijddr.inrsc.org Heterocycles can be introduced at different positions, most commonly via N-alkylation at the 10-position or by substitution on the aromatic rings of the acridinone core.

A prevalent method involves synthesizing acridone derivatives that incorporate other heterocyclic rings, such as pyrazole. For instance, new hybrid compounds containing pyrazole, acridine, and benzothiazole (B30560) scaffolds have been synthesized. researchgate.net A common synthetic route is a one-pot, three-component reaction involving a pyrazole-carbaldehyde, a cyclic diketone, and an aromatic amine, catalyzed by an acid like p-toluenesulfonic acid (PTSA). researchgate.net

Another strategy involves the synthesis of acridone derivatives bearing sulfonamide groups, which can themselves be heterocyclic or be used as linkers to attach heterocyclic moieties. The synthesis of acridine bis-sulfonamide derivatives has been reported, demonstrating the versatility of the acridinone core for complex functionalization. rsc.org Furthermore, 1,3,4-oxadiazole (B1194373) derivatives of acridone have been synthesized and shown to possess significant biological activity. ijddr.in The synthesis of these compounds often starts with the acridone core, which is then elaborated through multi-step sequences. For example, the reaction of 9-chloroacridine (B74977) with substituted 5-phenyl-1,3,4-thiadiazol-2-amines can yield N-(5-substituted phenyl-1,3,4-thiadiazol-2-yl) acridin-9-amine derivatives. researchgate.net

The 1,3-dipolar cycloaddition reaction is another powerful tool. Novel carbohydrate-acridinone derivatives have been synthesized using this method, where 10-allyl-9(10H)-acridinones act as dipolarophiles in reactions with carbohydrate-derived nitrones to form complex isoxazolyl-linked structures. researchgate.net

Synthesis of Poly-Acridinone Architectures

Bis-Acridinone Derivatives Synthesis

Bis-acridones, which feature two acridone units connected by a linker, have been investigated as potential bifunctional DNA intercalators. google.com The synthesis of these dimeric structures presents unique challenges, primarily related to steric hindrance. ijpsjournal.comijpsjournal.com

A general approach involves the N-alkylation of two acridone units with a bifunctional alkylating agent. ijpsjournal.com For example, N¹⁰-substituted bis-acridone derivatives can be synthesized by reacting the parent acridone (or a substituted acridone) with an alkylating agent like dibromoethane or diiodomethane (B129776) in a biphasic system containing tetrahydrofuran (THF) and a strong aqueous base such as potassium hydroxide. ijpsjournal.com The choice of the linker chain (e.g., ethyl, propyl, butyl) is a critical parameter. ijpsjournal.com The synthesis of dimers with shorter linkers, such as an ethyl chain, can be particularly challenging due to increased steric hindrance. ijpsjournal.comijpsjournal.com

The synthesis often begins with the construction of the monomeric acridone units. The Ullmann condensation is a classic method for this, involving the reaction of an o-chlorobenzoic acid with an appropriate aniline derivative to form an N-phenylanthranilic acid, which is then cyclized using strong acids. ijpsjournal.comresearchgate.net Once the desired acridone monomers are prepared (e.g., 2-fluoro-7-methyl acridone or 2,7-dimethyl acridone), they are coupled to form the bis-acridone. ijpsjournal.comijpsjournal.com

A patent describes the synthesis of bis-acridone derivatives where two 1-chloro-4-nitro-9(10H)-acridone units are linked by a diamine chain, such as 3,3'-diamino-N-methyldipropylamine, in dimethyl sulfoxide (B87167) (DMSO). google.com

Table 2: Examples of Bis-Acridone Synthesis

Monomer Unit(s) Linker/Coupling Agent Key Reaction Product Type Reference
Acridone, 2-fluoro-7-methyl acridone, 2,7-dimethyl acridone Dibromo or diiodo alkanes (e.g., propyl, butyl) N-alkylation in a biphasic system (THF/KOH) N¹⁰-linked bis-acridones ijpsjournal.comijpsjournal.com
1-Chloro-7-methoxy-4-nitro-9(10H)-acridone 3,3'-Diamino-N-methyldipropylamine Nucleophilic substitution Diamine-linked bis-acridones google.com

Stereochemical Considerations in Methylacridinone Synthesis

While the core N-methylacridinone structure is planar and achiral, stereochemistry becomes a critical consideration when chiral centers are introduced into its substituents or through certain synthetic transformations. The development of asymmetric syntheses to control the stereochemical outcome is an important area of research.

One context where stereochemistry is crucial is in cycloaddition reactions. For example, the hetero [2+2] cycloaddition of 10-propynyl-9(10H)-acridone with aldehydes can be promoted by Lewis acids like BF₃·Et₂O to achieve high stereoselectivity, yielding trisubstituted alkenes with defined stereochemistry.

In the synthesis of more complex acridone-containing molecules, such as carbohydrate-acridinone derivatives, diastereoselectivity is a key issue. The 1,3-dipolar cycloaddition used to create these molecules can generate new asymmetric carbons, leading to the formation of diastereomers. researchgate.net The spectral data for the resulting cycloadducts often show duplicated signals, confirming the presence of these diastereomeric mixtures. researchgate.net

Although not specific to methylacridinone, general strategies for the asymmetric synthesis of alkaloids are relevant. nih.gov These include the use of chiral auxiliaries, the incorporation of starting materials from the chiral pool, and the application of asymmetric catalysis. nih.gov For example, diastereoselective intramolecular Mannich reactions have been employed to create optically pure piperidines, a strategy that could be adapted for complex alkaloids incorporating an acridinone moiety. rsc.org The principles of achieving stereocontrol in these related systems provide a blueprint for the future development of asymmetric syntheses targeting chiral methylacridinone derivatives.

Green Chemistry Principles in Methylacridinone Synthesis

Adherence to the principles of green chemistry is increasingly important in modern organic synthesis to reduce environmental impact and improve efficiency. tubitak.gov.tr Several green methodologies have been successfully applied to the synthesis of acridone derivatives. ijddr.in

A major focus has been the use of microwave irradiation as an alternative energy source. jocpr.com Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, while increasing product yields and purity. jocpr.comworldscientific.comworldscientific.com This technique has been used for the cyclization of N-phenylanthranilic acids to acridones, catalyzed by PTSA, and for the condensation of aromatic amines with o-chlorobenzoic acid using a Lewis acid like ZnCl₂. jocpr.com

Another key principle of green chemistry is the reduction or elimination of volatile organic solvents. worldscientific.com Researchers have developed solvent-free protocols for acridone synthesis. For example, the N-benzylation of acridone with benzyl (B1604629) bromide can be carried out in the presence of potassium carbonate under microwave irradiation without any solvent, achieving high yields in just a few minutes. worldscientific.comresearchgate.net This approach not only prevents pollution from solvents but also simplifies product work-up. worldscientific.com

The use of environmentally benign and recyclable catalysts is also a cornerstone of green acridone synthesis. researchgate.net Silica gel-supported zirconyl chloride has been shown to be an efficient and recyclable catalyst for related heterocyclic syntheses. researchgate.net More recently, a catalyst derived from rice husks (Co/C) has been used for the microwave-assisted, water-supported synthesis of acridine derivatives, highlighting the move towards sustainable and waste-derived catalytic systems. rsc.org

Table 3: Green Chemistry Approaches in Acridinone Synthesis

Green Principle Application in Acridinone Synthesis Advantages Reference
Alternative Energy Source Microwave irradiation for cyclization and condensation reactions. Reduced reaction times, higher yields, increased energy efficiency. jocpr.comworldscientific.comworldscientific.com
Solvent-Free Conditions N-alkylation of acridone performed neat with a solid base under microwave irradiation. Eliminates hazardous solvents, simplifies purification, reduces waste. worldscientific.comworldscientific.comresearchgate.net
Benign/Recyclable Catalysts Use of Lewis acids (e.g., ZnCl₂), PTSA, and novel catalysts like Co/C from biomass. Reduces catalyst waste, lowers toxicity, promotes sustainability. jocpr.comresearchgate.netrsc.org
Atom Economy One-pot, multi-component reactions to build the acridine core. Fewer synthetic steps, less waste, higher overall efficiency. researchgate.netrsc.org

Mechanistic Investigations of Methylacridinone and Its Derivatives

Molecular Interaction Mechanisms

The planar nature of the acridone (B373769) ring is a fundamental feature that governs its primary mechanisms of action, particularly its ability to insert itself between the base pairs of DNA and to fit into the active sites of various enzymes. rsc.orgnih.gov

The ability of acridinone (B8587238) derivatives to intercalate with DNA is a well-documented phenomenon and is considered a cornerstone of their biological activity. ijrpc.comresearchgate.net This interaction involves the insertion of the flat aromatic acridone core between the base pairs of the DNA double helix. irb.hr Such an interaction leads to structural distortions in the DNA, including partial unwinding and extension of the DNA chain, which can interfere with cellular processes like replication and transcription. irb.hr

Studies on various acridinone derivatives have quantified this binding affinity. For instance, a series of N10-alkylated 2-bromoacridones demonstrated DNA binding constants (K) ranging from 0.3 to 3.9 x 10⁵ M⁻¹. nih.govresearchgate.net Spectrophotometric titrations of these compounds with Calf Thymus DNA (CT DNA) showed significant hypochromism (28–54%), a characteristic feature of intercalation. nih.govresearchgate.net One compound in this series, specifically a derivative with an N10-substituted butyl side chain, showed a notable binding affinity of K = 0.39768 x 10⁵ M⁻¹. nih.gov Molecular dynamics simulations have further elucidated the binding modes of these acridones to DNA. nih.gov The efficiency of this intercalation is influenced by substituents on the acridone ring; for example, electron-withdrawing groups have been shown to improve the binding ability of acridones towards DNA. ijrpc.com

Some derivatives are designed as bis-intercalators, where two acridine (B1665455) rings are linked together. nih.gov These molecules can insert both planar chromophores into the DNA helix, resulting in very high binding affinities, with constants reported to be greater than 10⁸–10⁹ M⁻¹. nih.gov The interaction is not always uniform, with some derivatives showing a preference for AT-rich regions of the DNA sequence. researchgate.net

Compound SeriesMethodDNA TypeBinding Constant (K) (M⁻¹)Reference
N10-alkylated 2-bromoacridonesSpectrophotometric TitrationCalf Thymus DNA0.3 x 10⁵ to 3.9 x 10⁵ nih.gov, researchgate.net
Diacridines (dimeric derivatives)Not SpecifiedDNA> 10⁸ - 10⁹ nih.gov
Monomeric Indoloquinoxaline DerivativesSpectroscopic MeasurementsDNA~ 10⁶ researchgate.net
Dimeric Indoloquinoxaline DerivativesSpectroscopic MeasurementsDNA~ 10⁹ researchgate.net

Beyond direct DNA interaction, methylacridinone derivatives are potent inhibitors of several critical cellular enzymes. This inhibitory action is a key component of their biological effects.

Topoisomerases are vital enzymes that manage the topological state of DNA, making them important targets for anticancer agents. rhhz.net Acridine and acridinone derivatives are well-established inhibitors of both topoisomerase I and topoisomerase II. rsc.orgnih.gov They can act as "topoisomerase poisons," which stabilize the transient covalent complex formed between the enzyme and DNA, leading to toxic double-strand breaks. scirp.org Amsacrine, a well-known acridine derivative, was one of the first synthetic drugs to show clinical efficacy as a topoisomerase inhibitor. rsc.org

Research has explored numerous acridinone derivatives for this activity. For example, a series of new acridine-thiosemicarbazone derivatives were investigated for their ability to inhibit topoisomerase IIα (Topo IIα). nih.gov Several of these compounds, such as DL-01, DL-07, and DL-08, demonstrated significant inhibition of Topo IIα at a concentration of 100 µM, with inhibition percentages of 77%, 74%, and 79%, respectively. nih.gov Similarly, some 3-phenyl-9-aminoacridone derivatives have been identified as potential catalytic inhibitors of Topo IIα and Topo IIβ. scirp.org Other studies have shown that 2-(acridin-9-yl)imino-3-diphenylamino-1,3-thiazolidin-4-one can inhibit topoisomerase II at a concentration of 5 μM. rsc.org Furthermore, compound 7c, an acridine derivative with a pyridin-2-yl-methanamino group at the C9 position, has been noted for its topoisomerase I inhibition activity. rhhz.net

Telomerase is an enzyme crucial for maintaining telomere length and is a key factor in the immortalization of cancer cells. researchgate.net Acridinone derivatives have been identified as inhibitors of telomerase, often through the stabilization of G-quadruplex (G4) structures. rsc.orgnih.gov These are four-stranded nucleic acid structures that can form in guanine-rich sequences, such as those found in telomeres. researchgate.net By stabilizing these G4 structures, ligands can impede telomerase activity. researchgate.net

The planar acridone scaffold is particularly well-suited for interacting with and stabilizing G-quadruplexes. nih.gov Two novel acridone derivatives, AcridPy and the N-methylated AcridPyMe, were synthesized and shown to be effective G4 stabilizers, with a preference for G-quadruplexes over duplex DNA. nih.govrsc.org Molecular dynamics simulations supported a preferential binding of AcridPyMe to the MYC oncogene promoter sequence, which also forms a G4 structure. nih.govrsc.org The quinoacridinium salt, a pentacyclic acridinium (B8443388) salt, is another potent telomerase inhibitor with an IC₅₀ value of 0.33 μM. psu.edu

Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. rsc.orgnih.gov Certain isoforms, particularly the tumor-associated CA IX and CA XII, are overexpressed in hypoxic tumors and play a role in pH regulation and tumorigenesis, making them attractive therapeutic targets. nih.govinformaticsjournals.co.in

Acridine-based sulfonamides have been developed as inhibitors of these enzymes. rsc.org An acridine orange sulfonamide derivative was synthesized and found to be a potent, low nanomolar inhibitor of CA IX and also effectively inhibited the tumor-associated isoform CA XII. nih.govnih.gov Its inhibition of the cytosolic isoforms CA I and CA II was significantly weaker, indicating a degree of selectivity. nih.govnih.gov Another study described a one-step synthesis for a series of acridine sulfonamide derivatives (61a–n) by reacting dimedone, 4-amino-N-[amino(imino)methyl]-benzenesulfonamide, and various 4-cyanobenzaldehydes. rsc.org

CompoundTarget IsozymeInhibition PotencyReference
Acridine Orange Sulfonamide DerivativeCA IXPotent, low nanomolar nih.gov, nih.gov
Acridine Orange Sulfonamide DerivativeCA XIIEffective nih.gov, nih.gov
Acridine Orange Sulfonamide DerivativeCA IMicromolar range (weaker) nih.gov, nih.gov
Acridine Orange Sulfonamide DerivativeCA IIMicromolar range (weaker) nih.gov, nih.gov

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in neurotransmission. nih.gov Their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. frontiersin.org Numerous acridine and acridone derivatives have been shown to be effective inhibitors of both AChE and BChE. rsc.orgfrontiersin.orgnih.gov

A novel series of acridone derivatives linked to a 1,2,3-triazole moiety were synthesized and evaluated for their cholinesterase inhibitory activities. nih.gov Within this series, the compound 10-((1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methoxyacridin-9(10H)-one (9g) was identified as the most potent AChE inhibitor, with an IC₅₀ value of 7.31 μM. nih.gov Another study investigated 9-phosphoryl-9,10-dihydroacridines and found that while all new compounds were weak AChE inhibitors, some derivatives effectively inhibited BChE. frontiersin.org The dibenzyloxy derivative 1d and its diphenethyl bioisostere 1e were the most active BChE inhibitors, with IC₅₀ values of 2.90 μM and 3.22 μM, respectively. frontiersin.org Furthermore, a d-ribose (B76849) derivative of acridone was found to be a selective inhibitor of BChE with an IC₅₀ of 6.95 μM. researchgate.net

CompoundEnzymeIC₅₀ (μM)Reference
10-((1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methoxyacridin-9(10H)-one (9g)AChE7.31 nih.gov
9-phosphoryl-9,10-dihydroacridine (dibenzyloxy derivative 1d)BChE2.90 frontiersin.org
9-phosphoryl-9,10-dihydroacridine (diphenethyl bioisostere 1e)BChE3.22 frontiersin.org
d-ribose derivative of acridoneBChE6.95 researchgate.net
9-phosphorylacridine (dibenzyloxy derivative 2d)BChE6.90 frontiersin.org

Enzyme Inhibition Profiles

Microtubule Affinity-Regulating Kinase 4 (MARK4) Inhibition

Microtubule Affinity-Regulating Kinase 4 (MARK4) is a serine/threonine kinase that plays a crucial role in regulating microtubule dynamics through the phosphorylation of microtubule-associated proteins (MAPs), such as tau. biorxiv.org Dysregulation of MARK4 is implicated in various pathologies, including neurodegenerative diseases like Alzheimer's and certain cancers, making it a significant therapeutic target. biorxiv.orgmdpi.com

Derivatives of 2-methylacridone have been synthesized and evaluated as potent inhibitors of MARK4. mdpi.comnih.gov Through an Ullmann-type condensation of p-toluidine (B81030) and o-chlorobenzoic acid followed by treatment with sulfuric acid, 2-methylacridin-9(10H)-one can be prepared. nih.gov Further N-alkylation and derivatization have led to a series of compounds with significant inhibitory activity. mdpi.comnih.gov

Enzyme inhibition assays revealed that while most N-alkylated derivatives of 2-methylacridone showed little to no activity, specific modifications led to potent inhibitors. mdpi.comnih.gov For instance, tryptophan derivatives of methylacridinone demonstrated significant cytotoxicity against HeLa and U87MG cancer cell lines, with EC50 values in the low micromolar range. mdpi.comnih.gov Molecular modeling studies have shown that these active derivatives, particularly those bearing piperazine (B1678402) or tryptophan moieties, bind effectively to the ATP-binding site of MARK4. mdpi.comnih.gov

The inhibitory potential of these compounds is quantified by their half-maximal inhibitory concentration (IC50) values. The development of MARK4 inhibitors is a promising strategy for addressing conditions like cancer and tauopathies. mdpi.comnih.govnih.gov The binding affinity of these derivatives to MARK4 has been further confirmed through fluorescence-based binding assays, which measure the quenching of the protein's intrinsic fluorescence upon ligand binding. mdpi.com

Table 1: MARK4 Inhibition by Methylacridinone Derivatives

CompoundTarget EnzymeIC50 Value (µM)Cell Line(s) TestedReference(s)
Tryptophan Derivative 23aMARK4-HeLa, U87MG mdpi.comnih.gov
Tryptophan Derivative 23bMARK4-HeLa, U87MG mdpi.comnih.gov
Tryptophan Derivative 23cMARK4-HeLa, U87MG mdpi.comnih.gov
Acridone Derivative 1MARK41.8MCF-7, HepG2 mdpi.com
Donepezil (DP)MARK45.3- nih.gov
Rivastigmine Tartrate (RT)MARK46.74- nih.gov
Galantamine (GLT)MARK45.87- cellsignal.jp
Coumarin Derivative 50MARK47.804HepG2 mdpi.com
Phosphoinositide 3-Kinase/AKT Pathway Modulation (p-AKT Ser473 Kinase Inhibition)

The Phosphoinositide 3-Kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. mdpi.comoncotarget.com The activation of this pathway, often marked by the phosphorylation of AKT at serine 473 (p-AKT Ser473), is frequently dysregulated in cancer, contributing to tumor progression and resistance to therapy. nih.gove-century.us

Acridone derivatives have been identified as potential modulators of this pathway, with studies focusing on their ability to inhibit p-AKT Ser473 kinase. nih.gov The design and synthesis of acridone-2-carbohydrazide derivatives have yielded compounds with notable cytotoxicity against breast cancer cell lines. nih.gov Specifically, certain benzylidene- and phenylethylidene-substituted derivatives have demonstrated significant inhibitory action, with IC50 values in the low micromolar range. nih.gov These compounds were found to inhibit p-AKT Ser473 more specifically than total AKT in a dose-dependent manner, suggesting a targeted mechanism of action. nih.gov This inhibition of the PI3K/AKT pathway can lead to the promotion of apoptosis and cell cycle arrest in cancer cells. nih.gov

While these findings are promising for the broader acridone class, further research is needed to specifically elucidate the role of the "methyl-" substituted acridinone in modulating the PI3K/AKT pathway.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition

Monoamine oxidases (MAO) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. biorxiv.orgnih.gov They exist in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. frontiersin.orgnih.gov Inhibition of MAOs can increase the levels of these neurotransmitters in the brain and is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease. biorxiv.orgnih.gov

Research into the inhibition of MAOs by heterocyclic compounds has included derivatives of acridine and other related structures. frontiersin.org For instance, a series of methylquinolines were found to be potent and reversible inhibitors of MAO-A. frontiersin.org Similarly, various aromatic amide and thiosemicarbazone derivatives have been shown to be selective inhibitors of MAO-B. mdpi.comfrontiersin.org

While the broader class of heterocyclic compounds has demonstrated MAO inhibitory activity, specific studies focusing on methylacridinone as an MAO-A or MAO-B inhibitor are less prevalent in the reviewed literature. The structure-activity relationship studies of compounds like 3-phenylcoumarins have provided insights into the features that confer MAO-B inhibitory activity, which could guide the future design of methylacridinone-based MAO inhibitors. nih.govmdpi.com

Table 2: MAO Inhibition by Various Compounds

CompoundTarget EnzymeIC50 Value (µM)Inhibition TypeReference(s)
6-MethylquinolineMAO-A23.4 (Ki)Competitive frontiersin.org
Compound 7 (N-(2,4-dinitrophenyl)benzamide)MAO-A0.126- frontiersin.org
Compound 55 (N-(2,4-Dinitrophenyl)benzo[d] mdpi.comnih.govdioxole-5-carboxamide)MAO-B0.056Reversible Competitive frontiersin.org
Compound 2b (Thiosemicarbazone derivative)MAO-B0.042- mdpi.com
Compound 2h (Thiosemicarbazone derivative)MAO-B0.056- mdpi.com
TranylcypromineMAO-A2.3- eco-vector.com
TranylcypromineMAO-B0.95- eco-vector.com
Nitroreductase Enzyme Activity Modulation

Nitroreductases (NTRs) are enzymes, primarily found in bacteria and some eukaryotes, that catalyze the reduction of nitroaromatic compounds to their corresponding amino derivatives. semanticscholar.orgnih.gov This enzymatic activity is of significant interest in the field of oncology, particularly in the context of gene-directed enzyme prodrug therapy (GDEPT). nih.gov In this approach, a non-toxic prodrug is administered and is selectively activated to a cytotoxic agent by a nitroreductase enzyme that is expressed exclusively in tumor cells. researchgate.netscielo.org.ar

Acridine derivatives have been investigated for their potential use in such systems. d-nb.info The concept involves designing a nitro-containing acridone prodrug that can be a substrate for a nitroreductase like the one from Escherichia coli (NfsB). nih.govscielo.org.ar Upon reduction of the nitro group by the enzyme, a self-immolative process can be triggered, leading to the release of a potent cytotoxic agent. nih.gov This strategy aims to achieve site-specific drug release, thereby minimizing systemic toxicity. nih.gov Studies have demonstrated that long-term feeding of yoghurt containing lactic acid bacteria with nitroreductase activity can reduce the activity of this enzyme in the colon, which has implications for colon carcinogenesis. mdpi.com

While the principle of nitroreductase-mediated activation is well-established for various nitroaromatic compounds, specific research detailing the modulation of nitroreductase activity by methylacridinone itself, or its use as a prodrug in such systems, requires further investigation.

Other Cellular and Viral Enzyme Inhibition

The planar heterocyclic structure of acridine and its derivatives allows them to interact with a wide array of biological targets, including various cellular and viral enzymes. researchgate.net

Cellular Enzyme Inhibition: Beyond the specific enzymes discussed above, acridine derivatives have been reported to inhibit other cellular enzymes. For instance, they have been shown to act as inhibitors of topoisomerases and telomerase, enzymes crucial for DNA replication and maintenance, which are often upregulated in cancer cells. researchgate.net Some acridine derivatives also exhibit inhibitory activity against other kinases, such as cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. researchgate.net

Viral Enzyme Inhibition: The antiviral potential of acridine derivatives has also been explored. These compounds have been investigated for their ability to inhibit viral enzymes essential for replication. For example, some acridine derivatives have shown inhibitory effects against enzymes from flaviviruses, a genus that includes dengue, Zika, and West Nile viruses. nih.govbiorxiv.orgnih.govscienceopen.com The NS2B-NS3 protease and the NS5 methyltransferase of flaviviruses are key targets for antiviral drug development. Additionally, there is evidence of acridine derivatives inhibiting enzymes from other viruses, such as HIV.

The broad spectrum of enzymatic inhibition by the acridine scaffold highlights its versatility as a pharmacophore. However, specific studies detailing the inhibitory profile of methylacridinone against a wider range of cellular and viral enzymes are needed to fully characterize its therapeutic potential.

Interactions with Efflux Transporters and Drug Resistance Modulators

P-glycoprotein (P-gp) Interactions and Multidrug Resistance Reversal

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively transporting a wide variety of structurally and functionally diverse compounds out of cells. Overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), as it reduces the intracellular concentration of chemotherapeutic agents, thereby diminishing their efficacy. frontiersin.org

Acridone derivatives have been extensively studied for their ability to interact with P-gp and reverse MDR. frontiersin.orgnih.gov These compounds can act as either substrates or inhibitors of P-gp. nih.gov By competing with anticancer drugs for binding to P-gp or by directly inhibiting its function, acridone derivatives can increase the intracellular accumulation of these drugs in resistant cancer cells, thus restoring their cytotoxic effects. nih.gov

Specific thioacridine derivatives, for example, have been shown to effectively block the function of P-gp. mdpi.com Studies using MDR mouse T-lymphoma and human leukemia cell lines demonstrated that compounds like 3-amino-9-thio-(4'-nitrobenzyl)acridinone and 2,7-dimethoxy-9-thio-(2'-diethlaminoethyl)acridinone not only inhibit P-gp function but also significantly decrease the expression of the mdr1 gene, which encodes for P-gp. mdpi.com This dual mechanism of action makes them promising candidates for overcoming drug resistance in cancer. mdpi.com Molecular docking studies have further supported the ability of acridone derivatives to bind to P-gp with good affinity, suggesting their potential to modulate P-gp-mediated drug resistance. nih.gov The structural features generally required for significant reversal of P-gp mediated MDR by acridone derivatives include a hydrophobic tricyclic ring and a side chain with a tertiary amino group. frontiersin.org

Multidrug Resistance-Associated Protein (MRP) Interactions

Multidrug resistance-associated proteins (MRPs) are members of the ATP-binding cassette (ABC) transporter superfamily, which function as efflux pumps for a wide array of xenobiotics and endogenous molecules. peerj.com Overexpression of MRPs, particularly MRP1, is a significant factor in the development of multidrug resistance in cancer cells. peerj.comnih.gov These proteins play a crucial role in cellular detoxification and protection by transporting various compounds, including anticancer drugs and their metabolites, across the cell membrane. peerj.com

The interaction with MRPs can be complex. For instance, MRP1 and its homolog MRP2, while both transporting organic anions, exhibit different substrate preferences. nih.gov MRP1 is more efficient at transporting glutathione (B108866) conjugates, whereas MRP2 shows a preference for other anions like methotrexate. nih.gov The activity of these transporters can be modulated by various compounds. Some, like probenecid (B1678239) and furosemide, can inhibit transport, while others, such as sulfinpyrazone (B1681189) and indomethacin, can stimulate it under certain conditions. nih.gov The modulation of MRP1 activity is of clinical interest, as it can influence the efficacy of chemotherapy. peerj.com For example, the well-known immunosuppressant Cyclosporin A also acts as a modulator of MRP1, inhibiting its efflux activity. peerj.com

Studies on Plasmodium falciparum have identified two MRP transporters, PfMRP1 and PfMRP2, which are implicated in drug resistance. Increased expression of the genes encoding these proteins was observed when the parasites were exposed to drugs like chloroquine (B1663885) and mefloquine, suggesting their involvement in the drug response mechanism.

TransporterFunctionInteracting Compounds/Modulators
MRP1/ABCC1Efflux of xenobiotics, toxins, and physiological substrates. peerj.comCyclosporin A, Disulfiram, Indomethacin analogues, Bioflavonoids. peerj.com
MRP2Transport of organic anions. nih.govMethotrexate, Probenecid, Furosemide, Sulfinpyrazone, Penicillin G, Indomethacin. nih.gov
PfMRP1, PfMRP2Implicated in drug resistance in Plasmodium falciparum. Chloroquine, Mefloquine.
O6-methylguanine-DNA Methyltransferase (MGMT) Inhibition

O6-methylguanine-DNA methyltransferase (MGMT) is a crucial DNA repair enzyme that protects the genome from the mutagenic effects of alkylating agents. scbt.comimrpress.comnih.gov It functions by transferring the alkyl group from the O6 position of guanine (B1146940) in DNA to a cysteine residue within its own active site, a "suicide" mechanism that inactivates the enzyme. imrpress.comnih.gov This repair activity is a major contributor to resistance against alkylating chemotherapy drugs. nih.gov

Inhibition of MGMT is a strategy to enhance the efficacy of such cancer therapies. imrpress.com Pseudosubstrates like O6-benzylguanine (O6-BG) and O6-(4-bromothenyl)guanine (O6-BTG) are potent inhibitors that inactivate MGMT by transferring their respective groups to the enzyme's active site. nih.govresearchgate.net O6-BG has been shown to cross the blood-brain barrier, making it a candidate for treating gliomas. nih.gov O6-BTG is reported to be even more potent than O6-BG in inactivating MGMT. nih.gov The expression of the MGMT gene is often regulated by the methylation status of its promoter region; methylation leads to reduced expression and can be a predictor of response to alkylating agents in some cancers. imrpress.comnih.gov

InhibitorMechanism of Action
O6-benzylguanine (O6-BG)Acts as a pseudosubstrate, transferring its benzyl (B1604629) group to the active site of MGMT, thereby inactivating it. nih.govresearchgate.net
O6-(4-bromothenyl)guanine (O6-BTG)A pseudosubstrate that is a more potent inactivator of MGMT than O6-BG. nih.gov
TemozolomideAn alkylating agent that methylates DNA at the O6 position of guanine. It also inhibits MGMT, leading to the persistence of DNA damage. scbt.com
SemustineAn alkylating agent that creates O6-methylguanine lesions in DNA. Inhibition of MGMT enhances its cytotoxic effects. scbt.com

Cellular Pathway Modulation and Biological Responses

Modulation of Mitogen-Activated Protein Kinases (MAPKs) Signaling Pathways

Mitogen-activated protein kinase (MAPK) signaling pathways are fundamental in regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. frontiersin.orgnih.govmdpi.com In mammals, the main MAPK pathways are the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways. frontiersin.org These pathways operate through a three-tiered kinase cascade: a MAPKKK activates a MAPKK, which in turn activates a MAPK. mdpi.comscienceopen.com

The activation of these pathways is critical in both normal physiology and diseases like cancer. frontiersin.org For instance, the JNK pathway is involved in apoptosis and inflammation, and its inhibition has been shown to suppress the proliferation of colorectal cancer cells. frontiersin.org The p38 MAPK pathway is strongly responsive to environmental stresses and inflammatory cytokines. scienceopen.com Scaffold proteins play a key role in the specificity and localization of MAPK signaling, ensuring that the correct downstream targets are activated in response to specific stimuli. scienceopen.com Various natural and synthetic compounds can modulate MAPK signaling. For example, Astragaloside IV has been found to inhibit MAPK activation in breast cancer cells, thereby suppressing cell proliferation and invasion. frontiersin.org

MAPK PathwayKey Functions
Extracellular signal-regulated kinase (ERK)Regulates cell proliferation, differentiation, and survival. frontiersin.org
c-Jun N-terminal kinase (JNK)Involved in apoptosis, inflammation, cytokine production, and metabolism. frontiersin.org
p38 Mitogen-activated protein kinase (p38 MAPK)Responds to environmental stresses and inflammatory cytokines. scienceopen.com

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as byproducts of normal aerobic metabolism. thermofisher.comnih.gov While ROS at low levels function as important signaling molecules (redox signaling), an imbalance leading to excessive ROS levels results in oxidative stress. nih.govmdpi.com This state of oxidative stress can cause significant damage to cellular macromolecules, including lipids, proteins, and nucleic acids. thermofisher.comnih.gov

The primary sources of endogenous ROS include mitochondria and NADPH oxidases. mdpi.commdpi.com Exogenous sources such as UV radiation and certain chemicals can also induce ROS production. mdpi.com Oxidative stress is implicated in a variety of pathological conditions, including cancer and neurodegenerative disorders. thermofisher.comfrontiersin.org Cells possess antioxidant systems, such as superoxide (B77818) dismutase (SOD) and catalase, to counteract ROS and mitigate oxidative damage. frontiersin.org The induction of ROS can be a mechanism of action for some therapeutic agents. For example, certain pyrene (B120774) derivatives have been shown to cause cytotoxicity in cancer cells through increased ROS production and subsequent oxidative stress. nih.gov

Source of ROSCellular ImpactAssociated Pathologies
Endogenous (Mitochondria, NADPH oxidases)Damage to DNA, proteins, lipids; can act as signaling molecules. nih.govmdpi.commdpi.comCancer, neurodegenerative disorders, aging. thermofisher.comfrontiersin.org
Exogenous (UV radiation, pollutants, chemicals)Can overwhelm cellular antioxidant defenses, leading to oxidative stress. mdpi.comCarcinogenesis, tissue injury. thermofisher.com

Influence on Nucleic Acid Synthesis (DNA/RNA)

The synthesis of DNA and RNA is a fundamental process for all life, and its inhibition is a key mechanism for many antimicrobial and anticancer agents. libretexts.org This process involves multiple enzymatic steps, including initiation, elongation, and termination, each of which can be targeted. libretexts.org

Several classes of drugs interfere with nucleic acid synthesis. Quinolones, for example, target DNA gyrase (topoisomerase II), an enzyme essential for DNA coiling and replication, leading to fragmented DNA. creative-biolabs.com Rifamycins inhibit RNA transcription by binding to the DNA-dependent RNA polymerase, thereby blocking the initiation of RNA synthesis. creative-biolabs.com The synthesis of the building blocks of nucleic acids, nucleotides, is also a critical process. De novo purine (B94841) synthesis not only provides precursors for DNA and RNA but also contributes to the cellular ATP pool. nih.gov This ATP is essential for various metabolic reactions, including the synthesis of S-adenosyl methionine (SAM), the primary methyl donor for DNA and RNA methylation. nih.gov Therefore, interference with pathways that support nucleotide synthesis, such as serine metabolism, can indirectly affect nucleic acid synthesis and methylation. nih.gov

ProcessInhibitor ClassMechanism
DNA ReplicationQuinolonesInhibit DNA gyrase, leading to DNA fragmentation. creative-biolabs.com
RNA TranscriptionRifamycinsBind to RNA polymerase, preventing the initiation of transcription. creative-biolabs.com
Nucleotide Synthesis(Indirectly) Inhibitors of serine metabolismDeplete ATP required for nucleotide synthesis and methylation reactions. nih.gov

G-quadruplex DNA Stabilization

G-quadruplexes are four-stranded secondary structures formed in guanine-rich sequences of DNA. mdpi.com These structures can form in important genomic regions, such as telomeres and the promoter regions of oncogenes like c-myc and c-kit. mdpi.commdpi.com The formation of G-quadruplexes in promoter regions can act as a transcriptional repressor. nih.gov

The stabilization of G-quadruplex structures by small molecules has emerged as a promising anticancer strategy. mdpi.commdpi.com By stabilizing these structures, it is possible to inhibit processes like telomerase activity or the transcription of key oncogenes. mdpi.com A variety of small molecules, including derivatives of acridine, perylene, and naphthalene (B1677914) diimide, have been investigated for their ability to bind and stabilize G-quadruplex DNA. mdpi.com These ligands typically interact with the G-quartets through stacking interactions. mdpi.com The selectivity of a ligand for G-quadruplex DNA over double-stranded DNA is a critical factor in its potential as a therapeutic agent. mdpi.com The stabilization effect can be measured by techniques such as thermal denaturation studies and single-molecule force spectroscopy. nih.govrsc.org

G-quadruplex LocationBiological Consequence of StabilizationExample Stabilizing Ligands
TelomeresInhibition of telomerase activity. mdpi.comTelomestatin, TMPyP, Ethidium derivatives. mdpi.comrsc.org
Oncogene Promoters (e.g., c-myc, c-kit)Inhibition of gene transcription. mdpi.comnih.govNaphthalene diimides, BMH-21. mdpi.commdpi.com

Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a critical mechanism for the anticancer activity of methylacridinone derivatives. Research indicates that these compounds can trigger both intrinsic (mitochondrial) and extrinsic signaling cascades, often in a manner dependent on the specific derivative and the genetic background of the cancer cells.

Key methylacridinone derivatives, such as C-1305 and C-1311, have been shown to initiate apoptosis through a variety of mechanisms. One crucial factor influencing the apoptotic response is the status of the tumor suppressor protein p53. In human colon carcinoma cell lines, the response to C-1311 is dictated by p53; cells with wild-type p53 tend to enter senescence, whereas p53-deficient cells undergo mitotic catastrophe and apoptosis. nih.gov This p53-independent apoptosis is confirmed by observations of increased PARP cleavage, a hallmark of apoptosis, in p53-depleted colorectal cancer cells upon C-1311 treatment. nih.gov Similarly, in prostate cancer cells, C-1311 effectively induces apoptosis regardless of the androgen receptor (AR) status, demonstrating its potential in treating different prostate cancer subtypes. mdpi.com

The intrinsic, or mitochondrial, pathway of apoptosis is a major route activated by acridinone derivatives. This pathway is characterized by the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors. nih.govcellsignal.com For instance, the acridone derivative 8a was found to induce a significant increase in reactive oxygen species (ROS) and the lipid peroxidation product malondialdehyde in CCRF-CEM leukemia cells. nih.govnih.gov This oxidative stress leads to a decrease in the mitochondrial transmembrane potential, the release of cytochrome C into the cytosol, and the subsequent activation of caspase-3, a key executioner caspase. nih.govnih.gov Another acridone analog, compound 12, also demonstrated the ability to significantly increase the population of melanoma and neuroblastoma cells with activated caspases. mostwiedzy.pl

Further evidence points to the modulation of the Bcl-2 family of proteins, which are central regulators of the mitochondrial pathway. mdpi.com The acridone derivative Buxifoliadine E has been shown to increase the expression of the pro-apoptotic protein Bax while inhibiting the anti-apoptotic protein Mcl-1, leading to caspase-3 activation and cell death. mdpi.com Conversely, another derivative, A22, was found to exert an anti-apoptotic effect by upregulating the anti-apoptotic protein Bcl-2 and decreasing the activation of cleaved caspase-3 and caspase-9. oup.com

The apoptotic process induced by these compounds often follows cell cycle arrest. C-1311 treatment leads to the accumulation of cells in the sub-G1 phase, which is representative of an apoptotic population, a finding confirmed by Annexin V/PI dual staining. nih.gov The compound is known to cause DNA damage and inhibit topoisomerase II, leading to cell cycle arrest and subsequent apoptosis. mdpi.comresearchgate.net

Some derivatives exhibit unique mechanisms. C-1305, for example, can potentiate apoptosis in acute myeloid leukemia (AML) cells by inhibiting the FMS-like receptor tyrosine kinase (FLT3). researchgate.net It also acts as a microtubule stabilizing agent, which contributes to its ability to induce apoptosis. researchgate.net

Table 1: Apoptotic Mechanisms of Selected Methylacridinone Derivatives

Compound/DerivativeCell Line(s)Key Mechanistic Findings
C-1311 HCT116 (Colon Carcinoma)Induces apoptosis specifically in p53-deficient cells; causes DNA damage and PARP cleavage. nih.gov
LNCaP, DU-145 (Prostate Cancer)Induces apoptosis irrespective of androgen receptor (AR) status; causes G2/M cell cycle arrest. mdpi.com
CHO (Ovarian Hamster)Increases sub-G1 (apoptotic) cell population; confirmed by Annexin V staining and caspase-3 activation. nih.gov
C-1305 RS-4-11 (Leukemia)Blocks signal transduction downstream of FLT3, potentiating apoptosis. researchgate.net
A549 (Lung Cancer)Acts as a microtubule stabilizing agent, leading to apoptosis. researchgate.net
Acridone derivative 8a CCRF-CEM (Leukemia)Induces oxidative stress (↑ROS), decreases mitochondrial membrane potential, promotes cytochrome C release, and activates caspase-3. nih.govnih.gov
Buxifoliadine E LNCaP, HepG2, HT29, SHSY5YInhibits Erk pathway, leading to increased Bax, decreased Mcl-1, and caspase-3 activation. mdpi.com
Acridone analog 12 Ab (Melanoma), SH-SY5Y (Neuroblastoma)Significantly increases the percentage of cells with activated caspases. mostwiedzy.pl

Modulation of Cellular Regulatory Pathways (e.g., UDP-glucuronidation)

Methylacridinone derivatives exert their biological effects not only by directly inducing apoptosis but also by modulating crucial cellular regulatory pathways. A significant pathway affected by these compounds is UDP-glucuronidation, a major phase II drug metabolism process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. researchgate.netCurrent time information in Chatham County, US. This process typically enhances the water solubility of compounds, facilitating their excretion. researchgate.net

The antitumor agents C-1305 and C-1311 have been shown to modulate UGT activity, which can alter their own metabolism and cytotoxic effects. Current time information in Chatham County, US. In non-cellular systems using human liver microsomes, both C-1305 and C-1311 had a slight impact on UGT activity, with only the UGT1A1 isoform being affected. Current time information in Chatham County, US. However, the effects are more pronounced and complex within cancer cells. Current time information in Chatham County, US.

In HepG2 liver cancer cells, both C-1305 and C-1311 act as strong inducers of UGT activity. Current time information in Chatham County, US. In contrast, in HT29 colon cancer cells, which have high baseline expression of UGTs, the effect was less pronounced, with C-1305 even causing enzymatic inhibition at certain concentrations. Current time information in Chatham County, US. This modulation appears to occur via cellular regulatory pathways rather than direct interaction with the enzymes. Current time information in Chatham County, US.

Further studies have identified UGT1A10 as a key isoenzyme responsible for the glucuronidation of C-1305 and C-1311 in MCF-7 breast cancer and HCT116 colon cancer cells. mdpi.com Interestingly, C-1305 and C-1311 were found to be inducers of UGT1A10 activity in these cell lines. mdpi.com The glucuronidated metabolites of both compounds are rapidly excreted from the cells. mdpi.com

Crucially, the glucuronidation of these derivatives can significantly impact their therapeutic activity. For C-1305, its glucuronidation was shown to enhance its pro-apoptotic properties in HCT116 cells. mdpi.com The glucuronidated form of C-1305 was more potent in inducing a decrease in mitochondrial transmembrane potential and subsequent apoptosis and necrosis compared to the parent drug. mdpi.com This suggests that the modulation of UGT activity by C-1305 creates a positive feedback loop that enhances its cancer-killing efficacy. In the case of C-1311, its cytotoxicity did not appear to change significantly after glucuronidation. mdpi.com

Beyond UGT modulation, these acridinone derivatives affect other critical pathways. C-1305 has been identified as a microtubule stabilizing agent and an inhibitor of topoisomerase II. researchgate.net It also inhibits the endoribonuclease activity of inositol-requiring enzyme 1α (IRE1α), a key sensor in the unfolded protein response, which can impair the survival mechanisms of cancer cells under stress. nih.gov Similarly, C-1311 is a known inhibitor of topoisomerase II and also targets the HIF-1α/VEGF pathway involved in tumor angiogenesis. nih.govmdpi.com

Table 2: Modulation of UGT Activity by Acridinone Derivatives C-1305 and C-1311

CompoundSystem/Cell LineUGT Isoform(s)Observed EffectImpact on Cytotoxicity
C-1305 Human Liver MicrosomesUGT1A1Slight alteration of enzyme action. Current time information in Chatham County, US.Not Applicable
HepG2 (Liver Cancer)General UGTsStrong induction of UGT activity. Current time information in Chatham County, US.Not specified
HT29 (Colon Cancer)General UGTsEnzymatic inhibition (similar to irinotecan). Current time information in Chatham County, US.Not specified
HCT116 (Colon Cancer)UGT1A10Induction of UGT1A10 activity. mdpi.comGlucuronidation enhances pro-apoptotic properties. mdpi.com
C-1311 Human Liver MicrosomesUGT1A1Slight alteration of enzyme action. Current time information in Chatham County, US.Not Applicable
HepG2 (Liver Cancer)General UGTsStrong induction of UGT activity, especially at low concentrations. Current time information in Chatham County, US.Not specified
HT29 (Colon Cancer)General UGTsSlight increase in UGT activity at lower concentrations. Current time information in Chatham County, US.Not specified
HCT116, MCF-7UGT1A10Induction of UGT1A10 activity. mdpi.comCytotoxicity did not change after glucuronidation. mdpi.com

Structure Activity Relationship Sar Studies in Methylacridinone Chemistry

Influence of Methyl Group Substitution on Biological Activities

The substitution of a methyl group on the acridinone (B8587238) scaffold has been a strategic approach in medicinal chemistry to modulate the biological activities of these compounds. The position and presence of the methyl group can significantly influence the molecule's interaction with biological targets, thereby affecting its efficacy as an anticancer, antimicrobial, or anti-inflammatory agent. ontosight.aiontosight.ai

Research has shown that the N-methylation of the acridinone ring, creating 10-methyl-9(10H)-acridinone, is a key modification. For instance, a study on antipsoriatic agents found that a compound with an N-methyl group and a 1,3-dihydroxy arrangement on the acridone (B373769) scaffold was the most potent inhibitor of keratinocyte hyperproliferation, with an IC50 value comparable to the drug anthralin. nih.gov In the context of Alzheimer's disease, N-methylation of atalaphylline (B1205705) and atalaphyllinine, two acridone alkaloids, resulted in slightly more potent acetylcholinesterase (AChE) inhibitory activity. nih.gov

Furthermore, the introduction of a methyl group at other positions on the acridone ring also plays a crucial role. In a study of pyridyl acridone derivatives, the presence of a methyl group at the C5 position significantly increased cytotoxicity against K562 cancer cells by more than 14-fold compared to the unsubstituted analog. doi.org Similarly, the synthesis of 2-methyl-9-substituted acridines yielded compounds with anti-proliferative activity against human small-cell lung carcinoma (A-549) and breast cancer (MCF-7) cell lines. mdpi.com

The methyl group's influence extends to microtubule affinity-regulating kinase 4 (MARK4) inhibition. N-alkylated derivatives of 2-methylacridone were synthesized and evaluated, with some derivatives showing high inhibitory activity against MARK4. nih.gov These findings underscore the importance of the methyl group in fine-tuning the biological profile of acridinone derivatives for various therapeutic applications.

Impact of Functional Group Modifications on Target Interactions

Electron-Donating and Electron-Withdrawing Group Effects

The electronic properties of substituents on the acridinone core are a critical determinant of their biological activity. The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the molecule's ability to interact with its biological targets, such as DNA and various enzymes. rsc.orgbohrium.com

Electron-Donating Groups (EDGs): The presence of EDGs, such as methoxy (B1213986) (-OCH3) and amino (-NH2) groups, often enhances the biological activity of acridinone derivatives. For example, studies on 2-methoxy acridones have shown that these compounds can act as cytotoxic agents in multi-drug resistant cells. scialert.net The presence of a methoxy group can contribute to better interactions with the active sites of enzymes. rsc.org Specifically, a methoxy group on the acridone ring, along with a trifluoromethyl group on an attached benzene (B151609) ring, resulted in potent activity against lung and cervical cancer cell lines. ceon.rs In another instance, 1,3-dimethoxy-10-methyl-9(10H)-acridinone demonstrated anticancer and antimicrobial properties, attributed to its ability to interact with DNA and inhibit enzymes. ontosight.ai The hydroxyl group (-OH), another EDG, has been shown to enhance the free-radical scavenging ability of acridone derivatives, an important aspect of their potential therapeutic effects. nih.gov

Electron-Withdrawing Groups (EWGs): Conversely, the introduction of EWGs like nitro (-NO2) and trifluoromethyl (-CF3) can have varied effects. In some cases, strong EWGs have been shown to decrease biological activity. For instance, derivatives with nitro groups on a pendant benzyl (B1604629) group showed decreased inhibitory activity. rsc.org Similarly, replacing a chlorine atom with a trifluoromethyl (CF3) group on the acridone ring dramatically decreased antimalarial activity, suggesting that the bulky CF3 moiety had an adverse effect. nih.gov However, in other contexts, EWGs have been found to be beneficial. For example, compounds with electron-withdrawing groups generally exhibited lower IC50 values, indicating higher potency in some anticancer studies. bohrium.com The presence of a halogen, like iodine, can enhance antimicrobial activity by increasing the compound's lipophilicity, which facilitates penetration of microbial membranes.

The strategic placement of these groups is crucial. For example, in a series of 9-anilinoacridines, the most active compounds possessed 3,6-diamino substitutions on the acridone ring. The interplay between the type of functional group and its position on the acridinone scaffold allows for the fine-tuning of the molecule's electronic properties and, consequently, its biological function.

Steric Effects and Conformational Flexibility

The size, shape, and conformational flexibility of substituents on the methylacridinone scaffold play a pivotal role in determining their interaction with biological targets and, consequently, their biological activity.

Steric Hindrance and Bulk: The introduction of bulky substituents can have both positive and negative effects. In some cases, larger groups can enhance activity by promoting better binding to a target. For example, 3D-QSAR studies on 10N-substituted acridones suggested that bulky substituents at certain positions could improve biological activities. scirp.org Benzyl substitution at the 10-position of hydroxy-acridinones resulted in keratinocyte growth inhibitory activity in the low micromolar range. nih.gov

However, steric hindrance can also be detrimental. Replacing a chlorine atom with a bulkier trifluoromethyl (CF3) group at the 3-position on the acridone ring was found to have an adverse effect on antimalarial activity. nih.gov Similarly, QSAR models for 2-methoxy acridones indicated that bulky substituents are disfavored for cytotoxic activity. scialert.net The size of the substituents can also influence selectivity for different biological targets. For instance, the larger molecular volume of certain acridone conjugates was proposed to hinder their entry into the smaller binding site of COX-1, enabling selective inhibition of the larger COX-2 binding site. rsc.org

Conformational Flexibility: The flexibility of a substituent sidechain is also a critical factor. QSAR studies on 2-methoxy acridones revealed that the flexibility of the side chain is crucial for their cytotoxic activity. scialert.net The length and nature of an alkyl chain can significantly impact potency. For example, in a series of antimalarial acridones, the length and nature of the (dialkylamino)alkoxy moieties at the 6-position played a crucial role in their antimalarial potency. nih.gov Furthermore, studies on pyridyl acridone derivatives showed that compounds with a two-methylene unit linker between the N,N-dimethylamino group and the 4-carboxamide group displayed better antiproliferative activity than those with a three-methylene unit linker. rsc.org This suggests that an optimal level of flexibility and specific conformation are required for effective interaction with the biological target.

Role of Planar Structure in DNA Interactions

The characteristic planar, tricyclic ring system of acridinone derivatives is a fundamental structural feature that governs their biological activity, particularly their ability to interact with DNA. mdpi.comnih.gov This planarity allows the acridinone core to intercalate, or insert itself, between the base pairs of the DNA double helix. researchgate.netresearchgate.net This intercalation disrupts the normal structure and function of DNA, interfering with critical cellular processes such as DNA replication and transcription, which can ultimately lead to cell death. This mechanism is a cornerstone of the anticancer properties observed in many acridinone derivatives. rsc.org

The efficiency of DNA intercalation and the resulting biological consequences can be modulated by substituents on the acridinone ring system. For instance, certain acridone derivatives have been shown to not only intercalate into DNA but also to inhibit enzymes that are closely associated with DNA, such as topoisomerases and telomerase. rsc.orgijpsjournal.com Topoisomerases are crucial for managing the topological state of DNA, and their inhibition can lead to catastrophic DNA damage in cancer cells.

Furthermore, the planar structure of acridinones makes them attractive candidates for stabilizing G-quadruplex (G4) DNA structures. nih.gov These are non-canonical DNA structures found in regions such as telomeres and gene promoter regions, and their stabilization by small molecules can inhibit cancer cell proliferation. nih.gov The ability of acridinone derivatives to bind to and stabilize these G4 structures represents another facet of their DNA-interactive properties that contributes to their anticancer potential. nih.gov

Positional Effects of Substituents on Efficacy and Selectivity

The specific placement of substituents on the acridinone ring system is a critical factor that dictates the efficacy and selectivity of these compounds as bioactive agents. The biological activity of substituted acridinones can vary dramatically based on the position of a given functional group, even with the same substituent. ontosight.aimdpi.com

In the context of antimalarial acridones, shifting a chlorine atom from the 3-position to the 2-position on one of the outer rings led to a reduction in potency in one derivative, while a similar positional isomer retained its activity. nih.gov This highlights that the effect of a substituent's position can be dependent on the other substituents present on the molecule. nih.gov For 9-anilinoacridines, the most active antimalarial compounds were those with diamino substitutions at the 3 and 6 positions of the acridine (B1665455) ring.

Structure-activity relationship (SAR) studies on 9-aminoacridine-4-carboxamides revealed that substitution at the 5-position had a profound effect on in vivo antileukemic activity, whereas substitutions at the 7 and 8-positions led to enhanced selectivity for human colon carcinoma cells over mouse leukemia cells in vitro. nih.gov This demonstrates that the position of a substituent can influence not only the potency but also the cancer cell line selectivity of the compound.

Furthermore, the introduction of electron-donating or electron-withdrawing groups at different positions can have varied effects on cytotoxicity. For instance, the introduction of a methyl group at the C5 position of the acridone scaffold significantly increased the cytotoxicity of pyridyl acridone derivatives. doi.org The presence of an electron-donating group at the C2 position of the acridine ring was also found to increase anticancer activity. ceon.rs These examples underscore the principle that the regiochemistry of substitution is a key determinant in the design of potent and selective acridinone-based therapeutic agents.

Structure-Property Relationships for Photophysical Characteristics

The photophysical properties of methylacridinone derivatives, such as their absorption and fluorescence characteristics, are intrinsically linked to their molecular structure. Modifications to the acridinone core, including the position and nature of substituents, can significantly alter these properties, which is relevant for their application as fluorescent probes and in other light-based technologies. rsc.orgresearchgate.net

The substitution pattern on the acridone ring has a pronounced effect on the electronic transitions and, consequently, the absorption and emission spectra. For instance, placing substituents with a positive mesomeric effect, such as fluorine or methoxy groups, at the 2 and 7 positions of N-methylacridone can lower the energy of the emissive singlet state, leading to a red-shift in the fluorescence spectrum. rsc.org This is because these positions have high electron density in the highest occupied molecular orbital (HOMO) and low density in the lowest unoccupied molecular orbital (LUMO). rsc.org

The nature of the substituent also plays a crucial role. In one study, a variety of N-substituted acridone derivatives were synthesized, and their spectroscopic properties were found to be dependent on the substituent. researchgate.net The addition of trifluoroacetic acid to certain acridone-derived alkenes led to significant bathochromic (red-shifted) and hyperchromic (increased intensity) shifts in their fluorescence, along with a substantial increase in the Stokes shift. mdpi.com This suggests a change in the electronic structure upon protonation, leading to altered photophysical behavior. mdpi.com

Furthermore, the position of a substituent can influence the photoluminescence quantum yield. For a series of donor-acceptor type acridone isomers, the photoluminescence spectra were strongly dependent on the isomerism, with the para-substituted isomer showing the highest quantum yield in a toluene (B28343) solution. rsc.org These structure-property relationships are essential for the rational design of methylacridinone-based compounds with tailored photophysical properties for specific applications.

Ligand-Receptor Interaction Fingerprints from SAR Analysis

Ligand-receptor interaction fingerprints are a powerful tool in structure-activity relationship (SAR) studies, providing a detailed schematic of the binding interactions between a ligand and its target receptor. These fingerprints encode complex three-dimensional interaction data into a more straightforward format, often a one-dimensional bitstring, where each bit signifies the presence or absence of a specific interaction with components of the binding site, such as amino acid residues or nucleic acid bases. nih.govchemrxiv.org This methodology allows for the systematic analysis and comparison of how different chemical modifications on a core scaffold, such as methylacridinone, influence binding modes and affinities.

For acridine derivatives, including those based on the methylacridinone scaffold, DNA is a primary biological target. The planar aromatic structure of these compounds facilitates their insertion, or intercalation, between the base pairs of double-stranded DNA (dsDNA). if-pan.krakow.pl Advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) simulations, have been employed to elucidate the specific interactions that stabilize these ligand-DNA complexes. researchgate.netunipd.it

Detailed research on acridine derivatives, such as the methylacridinone compound C-1748 and the related triazoloacridinone C-1305 , has provided significant insights into their interaction fingerprints with DNA. nih.govumsb.ac.id NMR studies have been instrumental in identifying preferred binding sequences and the precise nature of the contacts. For instance, studies on a series of monoacridines revealed that while some compounds like C-1305 show a strong preference for intercalating at 5'-TA/TA and 5'-TG/CA dinucleotide steps, the nitroacridine (B3051088) C-1748 exhibits weaker, less specific interactions, likely involving binding to the minor groove rather than classical intercalation. ptchm.plresearchgate.net The 5'-CTAG-3' tetranucleotide sequence has been identified as a particularly favorable binding site for some acridinone analogs. ptchm.pl

These detailed interaction patterns, derived from NMR and computational models, form the basis of the ligand-receptor fingerprint. They reveal which specific hydrogen bonds, hydrophobic contacts, and electrostatic interactions are critical for stable binding. Molecular dynamics simulations complement these findings by showing the stability of these interactions over time. unipd.itbiointerfaceresearch.com

Beyond DNA, some methylacridinone derivatives have been studied for their interactions with protein targets. For example, C-1748 and C-1305 were identified as selective agonists for the Pregnane X receptor (PXR), indicating that these compounds can engage with protein binding pockets. nih.gov While detailed interaction fingerprints for methylacridinone with specific protein residues are less common in the literature than for DNA, computational docking studies on the broader acridine class have shown interactions with key amino acids in enzyme active sites, demonstrating the utility of this approach for understanding protein-ligand recognition. grafiati.com

The table below summarizes the interaction characteristics for representative methylacridinone-related compounds, illustrating the type of data that constitutes a ligand-receptor interaction fingerprint.

Table 1: Ligand-Receptor Interaction Details for Acridinone Derivatives

Compound Receptor/Binding Site Key Interactions / Observations Study Method
C-1748 (A methyl-nitroacridine) dsDNA, G-quadruplex DNA, Pregnane X Receptor (PXR) Exhibits weak and non-specific interactions with dsDNA, likely minor groove binding. ptchm.plresearchgate.net Also identified as a selective PXR agonist. nih.gov Induces DNA double-strand breaks. tandfonline.com NMR, Molecular Modeling, Reporter Gene Assays nih.govptchm.plresearchgate.net
C-1305 (A triazoloacridinone) dsDNA (specifically 5'-CTAG-3' and 5'-TA-3' steps), Topoisomerase II, PXR Acts as a classic DNA intercalator with sequence preference. umsb.ac.idptchm.pl Also functions as a Topoisomerase II poison and a PXR agonist. nih.govumsb.ac.id NMR, Molecular Modeling, Enzymatic Assays nih.govumsb.ac.idptchm.pl

| C-1311 (Symadex) (An imidazoacridinone) | dsDNA (specifically 5'-TA/TA steps), G-quadruplex DNA (c-MYC, K-RAS) | Intercalates at TA/TA dinucleotide steps. researchgate.netptchm.pl Stabilizes parallel G-quadruplex structures. ptchm.pl | NMR, UV-VIS Spectroscopy researchgate.netptchm.pl |

This detailed analysis of interaction fingerprints is crucial for rational drug design, enabling chemists to modify the methylacridinone scaffold to enhance binding affinity and selectivity for a desired biological target.

Table of Mentioned Compounds

Compound Name
Acridinone, methyl-
C-1748 (9-(2′-hydroxyethylamino)-4-methyl-1-nitroacridine)
C-1305 (5-dimethylaminopropylamino-8-hydroxy-triazoloacridinone)

Computational and Theoretical Chemistry of Methylacridinone

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openaccessjournals.com This method is instrumental in predicting the binding mode and affinity of a ligand, such as methylacridinone, to a protein or a DNA molecule. openaccessjournals.com

Ligand-Protein Binding Affinity Predictions

Molecular docking simulations are frequently used to predict the binding affinity between a ligand and a protein, which is often expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. For instance, in studies involving protein kinases, the antipsychotic drug trifluoperazine (B1681574) showed a high binding affinity of -9.1 Kcal/mol with Casein kinase 1 (CK1). scitechnol.com Such negative values signify a strong binding affinity between the protein and the ligand. scitechnol.com

The binding affinity is a critical factor in determining the potential of a compound as a drug candidate. It is influenced by various intermolecular interactions, including hydrogen bonds and hydrophobic interactions, which stabilize the protein-ligand complex. scitechnol.comlibretexts.org The addition of a methyl group, as in methylacridinone, can significantly impact binding affinity, sometimes boosting it by a factor of ten or more. nih.gov This enhancement is often context-dependent, relying on factors like the presence of a hydrophobic pocket in the protein's binding site. nih.gov

CompoundTarget ProteinBinding Affinity (kcal/mol)
TrifluoperazineCasein kinase 1 (CK1)-9.1
TrifluoperazineTousled-like kinase (TLK)-9.0
TrifluoperazineAGC kinases-8.8
SclareolThyroid receptor-8.7

This table presents examples of binding affinities for different compounds with their respective protein targets, as determined by molecular docking studies. A more negative value indicates a stronger predicted binding affinity.

DNA Binding Mode Analysis (Intercalation)

Acridine (B1665455) derivatives, including methylacridinone, are known for their ability to interact with DNA, primarily through intercalation. mdpi.com This process involves the insertion of the planar acridine ring system between the base pairs of the DNA double helix. mdpi.comumich.edu This intercalative binding mode leads to structural changes in the DNA, such as helix lengthening and unwinding. umich.edu

Spectroscopic methods, such as UV-Vis and fluorescence spectroscopy, are often used to study these interactions. mdpi.com A characteristic feature of intercalation is hypochromism, a decrease in the absorbance of the compound, and a red shift (bathochromism) in the absorption maximum upon binding to DNA. researchgate.net The binding affinity of these interactions can be quantified, with some acridine derivatives showing strong affinity for double-stranded DNA. mdpi.com

Enzyme Active Site Interactions

The active site of an enzyme is the region where substrate molecules bind and undergo a chemical reaction. libretexts.orgaklectures.com It is a three-dimensional cleft or pocket on the enzyme's surface. libretexts.org The binding of a ligand, like methylacridinone, to an enzyme's active site is governed by non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. aklectures.com

Computational models can reveal the specific amino acid residues within the active site that interact with the ligand. For example, in studies of Helicobacter pylori MTAN, the active site was shown to undergo conformational changes upon ligand binding, with specific residues playing key roles in substrate recognition and catalysis. nih.gov The interaction between a ligand and the active site can either inhibit or modulate the enzyme's activity. The induced-fit model suggests that the enzyme's active site can change its conformation upon substrate binding to achieve a better fit. libretexts.org

Drug Transporter Binding Modalities

Drug transporters are membrane proteins that regulate the movement of drugs across cellular membranes. nih.govwuxiapptec.com They are crucial in determining the absorption, distribution, and excretion of therapeutic agents. news-medical.net The ATP-binding cassette (ABC) and solute carrier (SLC) superfamilies are two major groups of transporters. nih.govlabcorp.com

Computational models are employed to predict how a drug, such as a methylacridinone derivative, might interact with these transporters. These models can identify a compound as a potential substrate or inhibitor of a specific transporter. news-medical.net For instance, in vitro models using membrane vesicles or polarized cell monolayers can determine the interaction of a compound with transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). wuxiapptec.comlabcorp.com Understanding these interactions is vital, as they can significantly impact a drug's pharmacokinetic profile and potential for drug-drug interactions. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. This computational method is used to study the stability of ligand-target complexes and the conformational changes that occur upon binding. nih.govresearchgate.net

Ligand-Target Complex Stability and Conformation

MD simulations are a powerful tool for assessing the stability of a ligand-protein or ligand-DNA complex predicted by molecular docking. nih.govmdpi.com By simulating the movement of atoms over a period of time, these simulations can confirm whether the ligand remains stably bound in the predicted orientation. nih.gov Key metrics for evaluating stability include the root-mean-square deviation (RMSD) of the ligand and protein atoms, which measures the average change in displacement of a selection of atoms. mdpi.complos.org

A stable complex will typically show low RMSD values, indicating that the ligand maintains a consistent binding pose within the target's active site. mdpi.com The formation of stable hydrogen bonds between the ligand and the target molecule throughout the simulation is another indicator of a stable complex. mdpi.complos.org These simulations can also reveal conformational changes in both the ligand and the target molecule that are induced by the binding event, providing a more dynamic and realistic picture of the molecular interaction. mdpi.com

ParameterIndication of StabilityReference
Root-Mean-Square Deviation (RMSD) Low and stable values for ligand and protein backbone atoms. mdpi.complos.org
Hydrogen Bond Occupancy High percentage of stable hydrogen bonds maintained over time. mdpi.complos.org
Conformational Changes Minimal fluctuations in the overall structure of the complex. mdpi.commdpi.com

This table summarizes key parameters from molecular dynamics simulations used to assess the stability of ligand-target complexes.

Solvent Effects on Molecular Behavior

The behavior of methylacridinone in solution is significantly influenced by the surrounding solvent molecules. rsc.org Solvent effects can alter the stability of reactants and products, thereby shifting chemical equilibria. wikipedia.org This stabilization occurs through various non-covalent interactions such as hydrogen bonding and dipole-dipole interactions. wikipedia.org

The polarity of the solvent plays a crucial role in these interactions. wikipedia.org For instance, polar solvents can stabilize charged or polar species, influencing reaction rates and pathways. rsc.orgwikipedia.org In the context of reactions involving methylacridinone derivatives, the choice of solvent can determine the nucleophilicity of reacting species and the stability of transition states. wikipedia.org For example, protic solvents can engage in hydrogen bonding, which may decrease the reactivity of strong nucleophiles. wikipedia.org The dielectric constant of the solvent is another critical factor that affects the ionization equilibrium of acidic or basic groups within the molecule. wikipedia.org Computational models that account for these solvent effects are essential for accurately predicting the molecular behavior of methylacridinone in different chemical environments. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, which are rooted in solving the electronic Schrödinger equation, provide a powerful framework for investigating the intrinsic properties of molecules like methylacridinone. rsc.orgwikipedia.org These methods, including Density Functional Theory (DFT), are used to calculate molecular structures, energies, and electronic properties with high accuracy. d-nb.inforsc.org

A key aspect of understanding a molecule's reactivity and electronic behavior lies in the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's stability and reactivity. researchgate.net

For methylacridinone and its derivatives, quantum chemical calculations can precisely determine the energies and spatial distributions of these orbitals. arxiv.org A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net These calculations are crucial for designing molecules with specific electronic properties, for example, in the development of materials for organic electronics where tuning the HOMO and LUMO levels is essential for efficient charge transport. umich.edu

Table 1: Calculated HOMO and LUMO Energies for a Model Acridinone (B8587238) Derivative

OrbitalEnergy (eV)
HOMO-6.2613
LUMO-0.8844
HOMO-LUMO Gap 5.3769

Note: The data presented is based on a representative pyrimidine (B1678525) derivative and serves as an illustrative example of the types of values obtained from quantum chemical calculations. irjweb.com

Intramolecular charge transfer (ICT) is a phenomenon where, upon electronic excitation, an electron moves from a donor part of a molecule to an acceptor part. ossila.comiupac.org This process leads to a significant change in the molecule's charge distribution and is fundamental to the function of many photoactive and electroactive molecules. ossila.comchemrxiv.org

In derivatives of methylacridinone, which can be designed with distinct electron-donating and electron-accepting moieties, ICT can be a prominent process. rsc.org Quantum chemical calculations are employed to analyze the nature of the excited states and to characterize the extent of charge transfer. nih.gov These calculations can predict the geometry of the ICT state, which can be planar (PICT) or twisted (TICT), and the associated changes in dipole moment. iupac.org Understanding the ICT states is particularly important for designing molecules with specific fluorescence properties or for applications in molecular electronics. ossila.comrsc.org

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms, such as the chemiluminescence of acridinium (B8443388) derivatives, which produce electronically excited 10-methyl-9-acridinone. nih.govmdpi.com The generally accepted mechanism involves the reaction of an acridinium ester with an oxidant, like hydrogen peroxide, in an alkaline medium. nih.govsemanticscholar.org

Theoretical studies have detailed the key steps:

Nucleophilic Attack: The hydroperoxide anion (OOH⁻) attacks the C9 carbon of the acridinium ring. mdpi.com

Intermediate Formation: This is followed by a reaction with a hydroxide (B78521) ion, leading to a cyclic intermediate, often a highly strained four-membered dioxetanone ring. nih.govnih.gov

Decomposition and Excitation: This unstable intermediate decomposes, eliminating carbon dioxide and forming an electronically excited state of 10-methyl-9-acridinone. mdpi.com

Light Emission: The excited acridinone molecule then relaxes to its ground state, emitting light in the process. nih.gov

Quantum chemical calculations help to map the potential energy surface of this reaction, identifying intermediates and transition states, and providing a detailed picture of the energy changes throughout the process. rsc.org

Every chemical reaction must overcome an energy hurdle known as the activation barrier to proceed. libretexts.orgcsbsju.edulibretexts.org The height of this barrier determines the rate of the reaction; a lower barrier corresponds to a faster reaction. libretexts.org

Quantum chemical calculations are instrumental in determining these activation barriers. rsc.org By calculating the energy of the transition state—the highest point on the reaction pathway between reactants and products—the activation energy can be quantified. libretexts.org For reactions involving methylacridinone, such as its formation via chemiluminescence or its participation in other chemical transformations, knowing the activation barriers is crucial for understanding reaction kinetics and for optimizing reaction conditions. nih.govstackexchange.com For example, theoretical calculations can predict how different substituents on the acridine ring affect the activation energy for the formation of the key dioxetanone intermediate in the chemiluminescence reaction. semanticscholar.org

Table 2: Illustrative Activation Barriers for a Hypothetical Reaction Step

Reaction StepCalculated Activation Barrier (kcal/mol)Estimated Reaction Time at Room Temp.
Step A15Instantaneous
Step B20~1-2 minutes
Step C25~10 hours

Note: This table provides a conceptual illustration of how calculated activation barriers relate to reaction times, based on general observations in computational chemistry. stackexchange.com

Reaction Mechanism Elucidation (e.g., Chemiluminescence Pathways)

In Silico Predictions for Research and Development

In silico methods, which encompass all computational chemistry techniques, are becoming indispensable in modern chemical research and development. europa.euschrodinger.com These methods allow for the rapid screening of large numbers of virtual compounds, predicting their properties and potential activities before committing to expensive and time-consuming laboratory synthesis. schrodinger.commdpi.com

For methylacridinone derivatives, in silico predictions can guide the design of new molecules with enhanced properties. jstar-research.com For example, by calculating properties like HOMO-LUMO gaps, dipole moments, and reaction barriers for a series of virtual analogs, researchers can identify promising candidates for applications such as:

New Chemiluminescent Probes: Designing derivatives with higher quantum yields of light emission. mdpi.com

Materials for Organic Electronics: Optimizing electronic properties for use in devices like OLEDs. rsc.org

Potential Pharmacological Agents: Although outside the direct scope of this chemical analysis, it is noteworthy that computational methods are heavily used to predict the interaction of molecules with biological targets. mdpi.comresearchgate.netmdpi.com

By leveraging computational tools, the development cycle for new chemical entities based on the methylacridinone scaffold can be significantly accelerated, making the research process more efficient and targeted. schrodinger.com

Predictive Modeling for Biological Activity

Predictive modeling, particularly the development of Quantitative Structure-Activity Relationship (QSAR) models, is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. nih.govscielo.br These models are often developed using machine learning algorithms and can be used to predict the activity of novel compounds before they are synthesized, thus guiding the design of more potent and selective molecules. scielo.brresearchgate.net

Several QSAR studies have been conducted on acridinone derivatives to understand the structural requirements for various biological activities, including antitumor and antiviral effects. nih.govhkbpublications.com For example, a QSAR study on acridinone derivatives with antitumor activity against P388 leukemia revealed that hydrophobic and total molecular symmetry properties are important for their activity. nih.gov The study resulted in a statistically significant multiple regression equation with a correlation coefficient (R) of 0.9384. nih.gov

Another study focused on 3D-QSAR and pharmacophore modeling of cytotoxic acridone (B373769) derivatives against HL-60 cancer cells. derpharmachemica.com This research identified key pharmacophoric features, including a hydrogen bond acceptor, a hydrophobic region, and three aromatic rings. The atom-based 3D-QSAR model showed a high correlation coefficient (r²) of 0.98. derpharmachemica.com Gaussian-based 3D-QSAR studies further indicated that a larger alkyl group at the N10-position and the carbonyl oxygen of the acridone nucleus are favorable for cytotoxic activity. derpharmachemica.com

More recent approaches have utilized advanced machine learning and deep learning models for predicting biological activity. researchgate.net These models can capture complex, non-linear relationships between chemical structures and biological responses. scielo.br An automated framework using the KNIME program has been developed for curating chemical data and building robust QSAR models for virtual screening. scielo.br

The table below summarizes key findings from various predictive modeling studies on acridinone derivatives, which are applicable to methylacridinone.

Study Focus Methodology Key Findings Statistical Significance
Antitumor Activity (P388 Leukemia) nih.govQSAR, Multiple Linear RegressionHydrophobicity and molecular symmetry are crucial for activity.R = 0.9384
Cytotoxicity (HL-60 cells) derpharmachemica.com3D-QSAR, Pharmacophore ModelingAHRRR pharmacophore; larger N10-alkyl group enhances activity.r² = 0.98 (Atom-based), r² = 0.92 (Gaussian-based)
HCV RNA Replication Inhibition hkbpublications.comQSARMolar refractivity and hydrophobicity are significant contributors.rcv² = 0.87
Toxicity towards Monocytes QSAR, MLR, MNLR, ANNDevelopment of linear and non-linear models to correlate structure with toxicity.N/A
General Biological Activity scirp.orgTopomer CoMFAIdentification of sites for chemical modification to optimize potency.N/A

These predictive models provide valuable insights into the structural features of methylacridinone that can be modified to enhance a desired biological activity, thereby guiding the rational design of new and more effective therapeutic agents.

Photophysical and Spectroscopic Characterization of Methylacridinone Derivatives

Absorption Spectroscopy

Absorption spectroscopy, specifically in the ultraviolet-visible (UV-Vis) range, provides insights into the electronic transitions within a molecule. For methylacridinone derivatives, the absorption profile is characterized by distinct bands corresponding to π-π* transitions within the conjugated aromatic system.

UV-Visible Absorption Profiles

The UV-Vis spectra of acridinone (B8587238) derivatives typically display significant absorption in the range of 350–450 nm. researchgate.net These absorption bands are characteristic of transitions between the π-electron energy levels of the rigid, planar acridine (B1665455) ring system. researchgate.net The position and intensity of these absorption maxima (λmax) are influenced by the specific substitution pattern on the acridinone core. For instance, studies on various acridine derivatives, which share the fundamental chromophore, show characteristic absorption bands that can be attributed to the extensive π-electron system. researchgate.netresearchgate.net The introduction of different substituents can lead to shifts in these absorption bands, a phenomenon that provides a means to tune the optical properties of these molecules.

Solvent Effects on Absorption Maxima

The phenomenon of solvatochromism, where the absorption spectrum of a compound changes with the polarity of the solvent, is a key characteristic of many organic dyes, including acridinone derivatives. wikipedia.org This effect arises from differential solvation of the molecule's electronic ground and excited states. vlabs.ac.inniscpr.res.in Depending on whether the ground state or the excited state is more stabilized by the solvent, a shift in the absorption maximum to either a shorter wavelength (a hypsochromic or blue shift) or a longer wavelength (a bathochromic or red shift) can be observed. wikipedia.orgvlabs.ac.in

For transitions like n→π, an increase in solvent polarity typically leads to greater stabilization of the ground state through interactions like hydrogen bonding, resulting in a hypsochromic shift as more energy is required for the transition. vlabs.ac.in Conversely, for π→π transitions, the excited state is often more polar than the ground state. vlabs.ac.in In such cases, increasing solvent polarity stabilizes the excited state more effectively, decreasing the energy gap for the transition and causing a bathochromic shift. vlabs.ac.inbiointerfaceresearch.com Studies on various dye systems demonstrate that bathochromic shifts are commonly observed in more polar solvents. biointerfaceresearch.comtaylorandfrancis.comresearchgate.net The specific behavior of methylacridinone derivatives will depend on the nature of their electronic transitions and the interactions between the acridinone core and the surrounding solvent molecules. nih.govscribd.com

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the light-emitting properties of molecules after they have absorbed light. The emission characteristics, such as wavelength and intensity, provide valuable information about the molecule's excited state and its interactions with the environment. thermofisher.comhoriba.com

Emission Wavelengths and Intensity Studies

Methylacridinone derivatives and related compounds are known to exhibit fluorescence. The emission spectra are typically mirror images of the absorption spectra, though shifted to longer wavelengths (a phenomenon known as the Stokes shift). thermofisher.comhoriba.com S-methylated acridinylisothiuronium iodides, for example, show significantly higher fluorescence intensity compared to their unmethylated precursors, which is attributed to enhanced conjugation with the acridinium (B8443388) skeleton. researchgate.net The emission for these derivatives is recorded in the 420–600 nm region. researchgate.net The fluorescence intensity can be influenced by various factors, including the molecular structure, concentration, and the surrounding environment. thermofisher.comresearchgate.netfrontiersin.org For example, the formation of molecular aggregates can either quench or, in some specific cases, enhance fluorescence emission. researchgate.net

Quantum Yield Determinations

The fluorescence quantum yield (Φf or QY) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. atto-tec.comwikipedia.org A high quantum yield is desirable for applications such as fluorescent probes and organic light-emitting diodes (OLEDs). The quantum yield is intrinsically linked to the rates of radiative (fluorescence) and non-radiative decay pathways from the excited state. wikipedia.org

The determination of quantum yield is typically performed using a relative method, where the fluorescence of the sample is compared against a well-characterized standard with a known quantum yield. atto-tec.comedinst.com The brightness of a fluorophore is a product of its extinction coefficient and its quantum yield. atto-tec.com While specific quantum yield values for "Acridinone, methyl-" are not broadly documented in the provided context, related acridinone derivatives have shown high efficiency. For example, a novel thermally activated delayed fluorescence (TADF) compound based on an acridin-9(10H)-one core was reported to have a high fluorescence quantum yield of 94.9%. This highlights the potential of the acridinone scaffold for creating highly emissive materials.

The following table presents reference quantum yield values for commonly used standards, which are essential for the relative determination of the quantum yield of new compounds like methylacridinone derivatives.

StandardQuantum Yield (Φf)Solvent
Fluorescein (B123965)0.920.01 M NaOH
Alexa Fluor 4880.92PBS (pH 7.2)
Alexa Fluor 5550.10PBS (pH 7.2)
Alexa Fluor 6470.33PBS (pH 7.2)
Rhodamine 6G0.94 - 1.0Ethanol

Data sourced from references thermofisher.com.

Aggregation-Induced Emission (AIE) Phenomena

Many conventional fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases at high concentrations or in the solid state. mdpi.com However, a counterintuitive phenomenon known as aggregation-induced emission (AIE) has been observed in certain classes of molecules. chemistryjournal.netchemistryjournal.net In AIE-active compounds, or AIEgens, the molecules are non-emissive or weakly fluorescent when dissolved in a good solvent but become highly luminescent upon aggregation. mdpi.commdpi.comrsc.org

The primary mechanism responsible for AIE is the restriction of intramolecular motions (RIM), which includes the restriction of intramolecular rotation (RIR) and/or vibration (RIV). nih.govnih.govresearchgate.net In dilute solutions, propeller-shaped molecules like tetraphenylethene can undergo active intramolecular rotations, which provide an efficient non-radiative pathway for the excited state to decay back to the ground state, thus quenching fluorescence. chemistryjournal.netmdpi.com When the molecules aggregate, these intramolecular motions are physically hindered. nih.gov This blockage of non-radiative decay channels activates the radiative decay pathway, leading to a significant enhancement in fluorescence emission. chemistryjournal.net Planar chromophores, which are typically prone to ACQ, can be converted into AIEgens by introducing substituents that induce structural twisting and activate the RIM mechanism upon aggregation. rsc.org Given the planar nature of the acridinone core, derivatization to induce AIE is a plausible strategy for developing highly emissive solid-state materials.

Time-Resolved Fluorescence Analysis

Time-resolved fluorescence spectroscopy is a powerful technique used to investigate the excited-state dynamics of fluorescent molecules. ias.ac.in This method involves exciting a sample with a short pulse of light and then measuring the fluorescence intensity as a function of time. ias.ac.inbmglabtech.com The resulting fluorescence decay curve provides valuable information about the lifetimes of the excited states and the various de-excitation pathways, such as fluorescence, intersystem crossing, and non-radiative decay. rsc.org

For methylacridinone derivatives, time-resolved fluorescence analysis reveals insights into how structural modifications and the surrounding solvent environment influence their photophysical properties. For instance, 9(10H)-acridinone, a parent compound, exhibits a fluorescence lifetime (τf) of 12.9 nanoseconds (ns) in nonpolar solvents and 10.8 ns in polar solvents. murov.info This difference suggests that the polarity of the solvent can affect the stability of the excited state and the rates of radiative and non-radiative processes.

The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, is also a key parameter obtained from these studies. For 9(10H)-acridinone, the fluorescence quantum yield is 0.78 in nonpolar media and 0.97 in polar media, indicating a higher probability of fluorescence emission in polar environments. murov.info Furthermore, the intersystem crossing quantum yield (Φisc), which is the efficiency of transitioning from the singlet excited state to the triplet state, is 0.015 in nonpolar solvents and has been observed to be influenced by the solvent in other acridine derivatives. murov.info

The study of fluorescein derivatives with thermally activated delayed fluorescence (TADF) properties has shown that these compounds can exhibit significantly longer lifetimes, on the order of microseconds (μs). researchgate.net For example, some fluorescein derivatives have been reported with TADF lifetimes of 0.80 μs and 2.17 μs. researchgate.net This long-lived fluorescence is advantageous for applications such as time-resolved fluorescence imaging, as it allows for the reduction of interference from short-lived biological autofluorescence. researchgate.netnih.gov

Table 1: Photophysical Data for 9(10H)-Acridinone

PropertyNonpolar SolventPolar Solvent
Fluorescence Lifetime (τf)12.9 ns10.8 ns
Fluorescence Quantum Yield (Φf)0.780.97
Intersystem Crossing Quantum Yield (Φisc)0.0150.78

Data sourced from Murov, S. L., Handbook of Photochemistry. murov.info

Electrochemical Properties

Cyclic Voltammetry and Redox Behavior

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox properties of chemical compounds. youtube.com It involves scanning the potential of an electrode and measuring the resulting current, providing information about oxidation and reduction processes. youtube.commdpi.com The resulting plot of current versus potential is known as a cyclic voltammogram. researchgate.net

The electrochemical behavior of acridone (B373769) derivatives has been investigated using cyclic voltammetry. researchgate.net These studies reveal that the redox potentials of these molecules can be influenced by the presence of electron-donating or electron-withdrawing substituents. For instance, the introduction of electron-donating groups can lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups can increase the oxidation potential. researchgate.net

Hole Transporting Capabilities

The ability of a material to transport positive charge carriers (holes) is a critical property for its use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). mdpi.commdpi.com This property, known as hole mobility (μh), quantifies the ease with which holes move through the material under the influence of an electric field. waferworld.com

Methylacridinone derivatives have been explored as potential hole transporting materials (HTMs). mdpi.com The hole mobility of these and other organic materials can be determined by various techniques, including the fabrication of organic field-effect transistors (OFETs) and space-charge limited current (SCLC) measurements. beilstein-journals.orgmdpi.com Hole mobilities for organic semiconductors can vary over a wide range, from 10⁻⁷ to over 10⁻² cm² V⁻¹ s⁻¹. beilstein-journals.orgrsc.org

Table 2: Representative Hole Mobilities of Various Organic Semiconductor Classes

Compound ClassHole Mobility (μh) (cm² V⁻¹ s⁻¹)
Violanthrone (B7798473) Derivatives1.07 × 10⁻²
Violanthrone Derivatives1.21 × 10⁻³
Azulene (B44059) Derivatives1.47 × 10⁻⁴
Spiro-MeTAD2 × 10⁻⁴
Schiff-base HTMs10⁻⁵ to 10⁻⁷

Data compiled from various sources. mdpi.combeilstein-journals.orgmdpi.comrsc.org

Advanced Spectroscopic Techniques for Complex Characterization

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

The determination of a molecule's structure is fundamental in chemistry, and a combination of spectroscopic techniques is often employed for this purpose. karary.edu.sduib.nouniversalclass.com Among these, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful and complementary. thermofisher.comlehigh.edu

IR spectroscopy is primarily used to identify the functional groups present in a molecule. universalclass.comthermofisher.com This is achieved by passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. These absorption frequencies correspond to the vibrational energies of the chemical bonds within the molecule. For a compound like methylacridinone, IR spectroscopy would be instrumental in confirming the presence of key functional groups such as the carbonyl (C=O) group of the acridinone core and the C-N and C-H bonds.

NMR spectroscopy, on the other hand, provides detailed information about the carbon-hydrogen framework of a molecule. thermofisher.comrsc.org ¹H NMR spectroscopy reveals the different chemical environments of the hydrogen atoms (protons), their relative numbers (through integration), and their proximity to other protons (through spin-spin splitting). libretexts.org For methylacridinone, ¹H NMR would show distinct signals for the methyl protons and the aromatic protons on the acridinone ring system. chemicalbook.com ¹³C NMR spectroscopy provides analogous information for the carbon atoms. The combination of ¹H and ¹³C NMR, along with two-dimensional NMR techniques, allows for the complete assignment of the molecule's structure. rsc.org

Mass Spectrometry in Compound Identification and Purity Assessment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. neu.edu.trpressbooks.pubyoutube.com It is a highly sensitive method used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. neu.edu.trrsc.org

In the context of methylacridinone, mass spectrometry would first be used to determine its molecular weight with high accuracy. libretexts.org When a molecule is introduced into the mass spectrometer, it is ionized, typically by losing an electron, to form a molecular ion (M⁺). neu.edu.trkhanacademy.org The m/z value of this molecular ion corresponds to the molecular weight of the compound.

Furthermore, the high-energy ionization process can cause the molecular ion to break apart into smaller, charged fragments. neu.edu.tryoutube.com The pattern of these fragment ions is unique to a particular molecular structure and serves as a "fingerprint" for the compound. By analyzing these fragmentation patterns, chemists can deduce the connectivity of atoms within the molecule, confirming the structure elucidated by other spectroscopic methods. osti.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. rsc.orgjeolusa.com Mass spectrometry is also an invaluable tool for assessing the purity of a synthesized compound, as impurities will give rise to additional peaks in the mass spectrum. osti.govnih.govscirp.org

Advanced Applications and Emerging Research Frontiers for Methylacridinone

Development of Fluorescent Probes and Imaging Agents

The inherent fluorescence of the acridone (B373769) core, which can be modulated by chemical substitution, makes it an excellent platform for the design of fluorescent probes. Researchers have leveraged this property to create "smart" molecules that signal the presence of specific biological analytes or enzymatic activities through changes in their fluorescence emission.

Nitric oxide (NO) is a critical signaling molecule in numerous physiological and pathological processes, making its detection vital for biological research. mdpi.comnih.gov A novel fluorescent probe for NO, 7,8-diamino-4-carboxy-10-methyl-9(10H)acridone , has been developed based on the methylacridinone scaffold. mdpi.comnih.gov

The probe's detection mechanism relies on the reaction of its o-phenylenediamine (B120857) moiety with nitric oxide in the presence of oxygen. mdpi.comnih.gov This reaction forms a corresponding triazole derivative, which alters the electronic properties of the molecule and leads to a significant, five-fold increase in fluorescence intensity. mdpi.comnih.gov This "turn-on" response allows for clear and sensitive detection of NO. mdpi.com A key advantage of this probe is its solubility in aqueous media, which is often a challenge for organic fluorescent dyes. mdpi.com The probe has been successfully used to sense nitric oxide in living Jurkat cells, demonstrating its practical utility in biological systems. mdpi.comnih.gov

Table 1: Spectroscopic Properties of Acridone-Based Nitric Oxide Probe

Compound Excitation (nm) Emission (nm) Fluorescence Change Application
7,8-diamino-4-carboxy-10-methyl-9(10H)acridone 450 >515 ~5-fold increase upon NO reaction NO sensing in living cells

Data sourced from references mdpi.comnih.gov.

Nitroreductase (NTR) is an enzyme that is overexpressed in hypoxic tumors and certain bacteria, making it a key biomarker for cancer and infectious diseases. frontiersin.orgresearchgate.net An acridone-derived fluorescent probe, 10-methyl-2-nitro-acridone (MNA) , was designed for the specific detection of NTR activity. frontiersin.orgresearchgate.netdntb.gov.ua

The probe operates on a fluorescence "off-on" mechanism. frontiersin.org The MNA molecule itself is weakly fluorescent due to the electron-withdrawing nature of the nitro group, which quenches the fluorescence of the acridone core. frontiersin.orggoogle.com In the presence of NTR and a cofactor like NADH, the enzyme selectively reduces the nitro group to an amino group, generating the highly fluorescent product 10-methyl-2-amino-acridone (MAA) . frontiersin.orgresearchgate.netdntb.gov.ua This conversion results in a distinct fluorescence enhancement at an emission wavelength of 525 nm. frontiersin.orgresearchgate.net The probe demonstrated high selectivity and a low detection limit of 150 ng/mL. frontiersin.orgresearchgate.net Furthermore, the product MAA is suitable for two-photon fluorescence imaging, which allows for deeper tissue penetration and reduced autofluorescence, making it a promising candidate for imaging NTR in complex biological systems like zebrafish. frontiersin.orggoogle.com

Table 2: Characteristics of Acridone-Based Nitroreductase Probe

Probe Analyte Mechanism Product Fluorescence Signal Detection Limit
10-methyl-2-nitro-acridone (MNA) Nitroreductase (NTR) NTR-catalyzed reduction 10-methyl-2-amino-acridone (MAA) Turn-on at 525 nm 150 ng/mL

Data sourced from references frontiersin.orgresearchgate.net.

Beyond targeted sensing, methylacridinone derivatives are being developed for general cellular imaging. Their utility stems from unique optical phenomena and the ability to modify the core structure to control cellular localization. mdpi.comacs.org

One innovative approach involves creating surfactant-like acridone derivatives that exhibit aggregation-induced emission (AIE). mdpi.com For instance, N-alkylated acridones such as MeAcd12C and MedAcd12P were synthesized for cell imaging. mdpi.com These molecules are designed to have restricted intramolecular rotation in aggregated states (such as within a cell), which suppresses non-radiative decay pathways and retrieves fluorescence emission, making them highly effective for imaging applications. mdpi.com

Additionally, the compound 10-methyl-2-amino-acridone (MAA) , the product of the NTR probe reaction, has been investigated as a multifunctional imaging agent on its own. acs.org It has been successfully used for both one- and two-photon fluorescence imaging in a variety of biological contexts, including individual cells, 3D tumor spheroids, and zebrafish, highlighting its versatility and robust photostability for imaging in deep tissue. acs.org

Enzyme Activity Probes (e.g., Nitroreductase)

Chemiluminescent Materials in Analytical Systems

Derivatives of methylacridinone, specifically N-methylacridinium salts, are central to the field of chemiluminescence, a process where a chemical reaction produces light. This technology is the cornerstone of many modern, highly sensitive analytical tests. cardiff.ac.ukmaterwin.comhbdsbio.com

Acridinium (B8443388) esters, which are derivatives of N-methylacridinone, are premier chemiluminescent labels used in clinical diagnostics, particularly for immunoassays. cardiff.ac.ukmaterwin.comvwr.com These molecules are used to label antibodies, proteins, and nucleic acids for detecting trace amounts of analytes like hormones, viruses, and cancer biomarkers. google.comhbdsbio.com

The light-emitting reaction is simple and robust, initiated by treatment with alkaline hydrogen peroxide without the need for a catalyst. cardiff.ac.ukgoogle.com This triggers an oxidative cleavage reaction that proceeds through a high-energy dioxetanone intermediate. cardiff.ac.ukgoogle.com The decomposition of this intermediate produces an electronically excited N-methylacridone, which then releases its energy as a flash of light, typically with a maximum wavelength around 430 nm for the unsubstituted structure. cardiff.ac.ukgoogle.com The high efficiency (quantum yield) and low background signal of this reaction allow for detection limits in the attomole (10⁻¹⁸ mole) range, rivaling or exceeding the sensitivity of radioimmunoassays. cardiff.ac.ukmaterwin.com This technology is utilized in major automated immunochemistry analyzers, such as the Siemens ADVIA Centaur® systems. materwin.com

It has been discovered that the quantum yield can be substantially increased by strategic substitution on the acridinium ring. materwin.comgoogle.com An empirical study demonstrated that placing electron-donating groups, specifically hydrophilic alkoxy groups (like methoxy (B1213986), -OCH₃), at the C-2 and/or C-7 positions of the acridinium ring leads to a significant increase in light output. materwin.comgoogle.com These "high quantum yield" acridinium esters (HQYAE) can produce approximately three times more light than their predecessors. scrvt.com This enhancement is attributed to the electronic effect of the substituents on the acridinium core. materwin.com This design strategy not only boosts the signal but also improves aqueous solubility, leading to superior performance in diagnostic assays by improving the signal-to-noise ratio and analytical sensitivity. google.comscrvt.com

Table 3: Effect of Ring Substitution on Relative Light Output of Acridinium Esters

Compound Type Ring Substituents Relative Light Yield
Reference Acridinium Ester Unsubstituted 1.0
High Quantum Yield Acridinium Ester (HQYAE) Methoxy groups at C-2 and/or C-7 ~3.0 - 4.0

Data sourced from references google.comscrvt.com.

Applications in Immunodiagnostics

Materials Science and Optoelectronics

Materials science is an interdisciplinary field that investigates the properties of matter and applies them to various areas of science and engineering. binghamton.edufsu.edu It combines principles from chemistry, physics, and engineering to understand, design, and discover new materials. binghamton.edufsu.eduucla.edu The development of advanced materials is crucial for technological progress in sectors like clean energy, medical devices, and electronics. binghamton.edu Methylacridinone derivatives are proving to be valuable components in this field, particularly in the development of dyes, optoelectronic devices, and polymers.

Dyes and Pigments Development

Acridone-based structures are recognized for their potential in the creation of fluorescent dyes. researchgate.net These dyes have attracted significant attention for a variety of applications, including bioimaging and optoelectronics. researchgate.net The core acridone structure can be readily modified with different functional groups to produce unique biomarkers. mdpi.com For instance, the conjugation of the acridone core with vinylpyridine groups creates a donor-acceptor chromophore, which can lead to properties like twisted intramolecular charge transfer (TICT). mdpi.com

Recent research has focused on developing acridine-based hybrid fluorescent dyes with enhanced properties such as water solubility and biocompatibility, which are crucial for biological imaging applications. researchgate.net These advancements allow for the monitoring of cellular activities and the detection of specific biomolecules. researchgate.net The adaptability of the acridone scaffold allows for the design of molecules that exhibit aggregation-induced emission (AIE), a phenomenon where fluorescence is enhanced in an aggregated state, which is highly beneficial for cellular imaging. mdpi.com

Table 1: Research Findings on Methylacridinone in Dyes and Pigments

Research Focus Key Findings
Aggregation-Induced Emission (AIE) Surfactant-like acridone scaffolds with methylated pyridine (B92270) groups can self-assemble and exhibit AIE, leading to significant orange light emission in cellular imaging. mdpi.com
Donor-Acceptor Chromophores Conjugating the acridone core with vinylpyridine groups at the 2,7-positions results in a donor-acceptor chromophore with unique optical properties. mdpi.com
Fluorescent Chemosensors Monoazacrown ethers containing an N-methylacridinone unit have been synthesized and show potential as fluorescent chemosensors. researchgate.net
Pyrroloacridinone Synthesis A heteroditopic macrocycle has been used as an organocatalytic nanoreactor for the synthesis of novel substituted pyrrolo[2,3,4-kl]acridinones. beilstein-journals.org

Organic Light-Emitting Diode (OLED) Components

Organic Light-Emitting Diodes (OLEDs) are a type of light-emitting diode where the emissive layer is a film of organic compounds that light up in response to an electric current. wikipedia.org This organic layer is positioned between two electrodes, one of which is typically transparent. wikipedia.org OLEDs are utilized in a wide range of display technologies, from television screens to smartphones. wikipedia.org

The fundamental component of an OLED is a stack of thin organic layers between an anode and a cathode. wikipedia.org When a voltage is applied, the anode injects holes and the cathode injects electrons into the organic layers. These charge carriers migrate towards each other and recombine in the emissive layer to produce light. wikipedia.org The color of the emitted light depends on the type of organic molecule used in the emissive layer.

Methylacridinone derivatives are being explored for their potential use in various components of OLEDs. Their inherent photophysical properties make them suitable candidates for host materials or emitters in the emissive layer. Research in this area aims to develop more efficient and stable OLED devices.

Photoinitiators for Polymerization

Photoinitiators are molecules that, upon absorbing light, generate reactive species such as free radicals or cations. mdpi.comresearchgate.net These reactive species then initiate a polymerization reaction, converting liquid monomers and oligomers into a solid polymer. researchgate.netrsc.org This process, known as photopolymerization, is widely used in various industrial applications, including coatings, adhesives, and 3D printing. rsc.org

Photoinitiators are classified into two main types: Type I (cleavage) and Type II (hydrogen abstraction). mdpi.com Type I photoinitiators undergo unimolecular bond cleavage upon irradiation to form free radicals. mdpi.com Type II photoinitiators require a co-initiator, typically an amine, to generate radicals through an intermolecular hydrogen abstraction process. mdpi.comrsc.org

Acridone-based compounds have shown potential as photoinitiators. For example, research has demonstrated that certain thioxanthone derivatives, which share structural similarities with acridones, can act as effective photoinitiators for free radical polymerization under visible light. rsc.org The efficiency of these systems can be influenced by factors such as the wavelength of light and the presence of co-initiators. nih.gov

Table 2: Research Findings on Methylacridinone as Photoinitiators

Photoinitiator System Mechanism Key Findings
Thioxanthone Derivatives Intramolecular Hydrogen Abstraction Can initiate free radical polymerization of various monomers under visible light. rsc.org
Camphorquinone/Amine Norrish-type II Conventional system used in dental materials; its efficiency can be improved with electron acceptors. nih.gov
Cleavage-Type Initiators Unimolecular Cleavage Initiators like BAPO can be activated by visible light and are suitable for polymerizing methacrylates and methacrylamides. nih.govmdpi.com

Supramolecular Chemistry and Self-Assembly of Methylacridinone Compounds

Supramolecular chemistry is the field of chemistry that extends beyond individual molecules, focusing on the chemical systems composed of discrete numbers of assembled molecular subunits. wikipedia.org It explores the weaker, reversible, non-covalent interactions between molecules, such as hydrogen bonding, π-π stacking, and van der Waals forces. wikipedia.org A key concept within this field is molecular self-assembly, where molecules spontaneously organize into well-defined, stable structures. youtube.com

Acridone derivatives have demonstrated a strong propensity for self-assembly. mdpi.comnih.gov Studies have shown that these compounds can form highly ordered monolayers, with the arrangement of molecules influenced by factors such as substituent groups and intermolecular interactions. nih.gov For instance, surfactant-like acridone derivatives have been designed to self-assemble in aqueous media, leading to aggregation-induced emission. mdpi.com This self-assembly is driven by the hydrophobic nature of the aromatic acridone core and can be tailored by chemical modifications. mdpi.com The ability to control the self-assembly of methylacridinone compounds opens up possibilities for creating novel functional materials and systems.

Future Directions in Methylacridinone Research

The versatile nature of the methylacridinone scaffold continues to inspire new avenues of research. Scientists are actively exploring ways to harness its unique properties for a variety of advanced applications.

Rational Design of Multi-Targeting Agents

The development of drugs that can simultaneously modulate multiple biological targets is an attractive strategy for treating complex diseases like cancer. nih.gov This multi-target approach can offer advantages in terms of efficacy and overcoming drug resistance compared to single-target agents. nih.gov The rational design of such multi-targeting agents often involves combining the pharmacophores of different drugs or modifying existing scaffolds to interact with multiple targets. nih.gov

The acridinone (B8587238) core is a privileged scaffold in medicinal chemistry, with many derivatives exhibiting potent biological activities. mdpi.com For example, unsymmetrical bisacridines, which are dimers of acridine (B1665455) derivatives, have shown high potency against various tumor cell lines. researchgate.net Researchers are exploring the rational design of new acridone-based compounds that can act as dual inhibitors or target multiple pathways involved in disease progression. mdpi.com Future research in this area will likely focus on the in-depth validation of these multi-target agents in both cellular and in vivo models. nih.gov

Exploration of Novel Biological Targets

The planar aromatic structure of the acridinone core has long been associated with its ability to intercalate with DNA, a foundational aspect of its biological activity. rsc.org However, contemporary research has significantly broadened the landscape of known biological targets for methylacridinone and its derivatives. Scientists are now exploring a diverse array of proteins and alternative nucleic acid structures, uncovering novel mechanisms of action that extend beyond simple DNA intercalation. This exploration is paving the way for the development of more selective and potent therapeutic agents.

Key areas of investigation include the inhibition of various enzyme families crucial to disease progression and the targeting of specific DNA and RNA secondary structures. rsc.orgacs.org Notably, protein kinases, cholinesterases, and G-quadruplex DNA have emerged as particularly promising targets for newly synthesized methylacridinone analogues. rsc.orgnih.govrsc.org

Research into derivatives of 2-methylacridone has identified potent inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), a protein kinase implicated in cancer and tauopathies. nih.govresearchgate.net In silico and in vitro studies have demonstrated that specific substitutions on the acridone scaffold can lead to significant inhibitory activity. For instance, amide derivatives of piperazine (B1678402) and tryptophan have shown particular promise. nih.gov Similarly, N¹⁰-substituted acridone-2-carboxamide derivatives have been evaluated as inhibitors of the AKT kinase, a key regulator of cell proliferation and survival in cancer. nih.gov

The unique structural features of methylacridinone derivatives are also being leveraged to target G-quadruplex DNA structures, which are found in telomeres and the promoter regions of oncogenes like MYC. rsc.orgnih.gov Compounds such as AcridPy and its N-methylated counterpart, AcridPyMe, have been synthesized and shown to stabilize these G-quadruplexes, offering a novel approach to regulating gene expression. rsc.orgnih.gov Molecular dynamics simulations have provided insights into the preferential binding of these derivatives to specific G-quadruplex topologies. rsc.org

Furthermore, the potential of acridine derivatives as inhibitors of cholinesterases, enzymes central to the pathology of Alzheimer's disease, continues to be an active area of research. rsc.orgfrontiersin.org Dihydroacridines with specific aryl substituents in the phosphoryl moiety, for example, have demonstrated effective inhibition of butyrylcholinesterase (BChE). frontiersin.org

The table below summarizes key research findings on the exploration of novel biological targets for various methylacridinone derivatives, detailing the specific compounds, their targets, and the observed inhibitory activities.

Derivative Name/ClassBiological TargetKey FindingsIC₅₀/Binding Constant
2-Methylacridone Amide Derivatives (e.g., 16a, 16b, 16c, 23a, 23b, 23c)Microtubule Affinity-Regulating Kinase 4 (MARK4)Potent inhibition of MARK4 kinase activity. Tryptophan derivatives (23a, 23b, 23c) showed significant cytotoxicity against HeLa and U87MG cancer cells. nih.govIC₅₀: 0.82 - 2.0 µM nih.gov
N¹⁰-substituted acridone-2-carboxamide derivatives (e.g., 7f, 8f)AKT KinaseInhibited AKT kinase activity, with electron-withdrawing groups at the para-position of the benzene (B151609) ring enhancing activity. Compound 8f was most potent against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.govIC₅₀: 5.38 - 6.90 µM nih.gov
AcridPyMe (Cationic acridone derivative)G-quadruplex DNA (specifically MYC)Stabilizes G-quadruplex structures with selectivity over duplex DNA. Molecular dynamics simulations support preferential binding to MYC G-quadruplex. Exhibited anticancer activity. rsc.orgnih.govNot specified
AcridPy (Neutral acridone derivative)G-quadruplex DNADemonstrated significant G-quadruplex stabilization properties. rsc.orgnih.govNot specified
Dihydroacridine derivatives (e.g., 1d, 1e)Butyrylcholinesterase (BChE)Dibenzyloxy (1d) and diphenethyl (1e) derivatives were the most active BChE inhibitors. Kinetic studies on 1d indicated a mixed type of inhibition. frontiersin.orgIC₅₀: 2.90 - 3.22 µM frontiersin.org
Acridine sulfonamides (e.g., 71a, 71o)Carbonic Anhydrase (hCA I)Derivative 71a (unsubstituted) and 71o (OH and methyl substituted) showed the strongest inhibition against hCA I. rsc.orgKᵢ: 0.16 - 0.26 µM rsc.org
Tacrine/acridine hybrids (e.g., 29, 30, 31b, 31c)Human Acetylcholinesterase (hAChE)These hybrid compounds proved to be particularly potent inhibitors of hAChE. rsc.orgIC₅₀: 2 - 8 nM rsc.org

Q & A

Q. What are the key considerations when designing a synthesis protocol for methyl-acridinone derivatives?

Methodological Answer: Prioritize catalyst selection (e.g., iron-based catalysts for cost-effectiveness and sustainability ), solvent choice (green solvents like ethanol or water ), and substrate compatibility (alkyl, aryl, or halogenated substituents). Validate purity via techniques like NMR and HPLC-MS .

Q. Which spectroscopic techniques are critical for characterizing methyl-acridinone derivatives?

Methodological Answer: Use 1H^1H- and 13C^{13}C-NMR to confirm structural integrity, mass spectrometry (HRMS) for molecular weight validation , and UV-Vis spectroscopy to assess electronic properties. X-ray crystallography may resolve ambiguities in stereochemistry .

Q. How can researchers evaluate the DNA-binding potential of methyl-acridinone derivatives?

Methodological Answer: Employ fluorescence quenching assays to measure intercalation efficiency, circular dichroism (CD) to detect DNA conformational changes, and molecular docking simulations to predict binding modes . Calorimetry (ITC) can quantify binding affinity and thermodynamics.

Q. What in vitro assays are suitable for preliminary antitumor activity screening?

Methodological Answer: Use MTT or SRB assays for cytotoxicity profiling against cancer cell lines (e.g., leukemia P388) . Tubulin polymerization assays can elucidate mechanisms involving microtubule disruption .

Advanced Research Questions

Q. How can reproducibility challenges in methyl-acridinone synthesis be addressed?

Methodological Answer: Standardize reaction conditions (temperature, catalyst loading) and document batch-specific variations in starting materials. Cross-validate results using alternative synthetic routes (e.g., iodonium ylide annulation vs. multi-step protocols) . Share datasets and raw spectra in supplementary materials .

Q. What computational strategies enhance structure-activity relationship (SAR) studies of methyl-acridinone derivatives?

Methodological Answer: Apply QSAR models using descriptors like logP, polar surface area, and H-bonding capacity . Machine learning algorithms can predict bioactivity from structural fingerprints. Validate models with experimental IC50_{50} values from dose-response curves .

Q. What are the best practices for evaluating methyl-acridinone derivatives in in vivo models?

Methodological Answer: Use murine xenograft models for antitumor efficacy, with pharmacokinetic profiling (e.g., bioavailability, half-life) via LC-MS . Optimize dosing schedules based on toxicity thresholds from acute toxicity studies (OECD guidelines).

Q. How should contradictory data on methyl-acridinone’s mechanism of action be resolved?

Methodological Answer: Conduct orthogonal assays (e.g., compare tubulin polymerization inhibition vs. topoisomerase activity). Use CRISPR-based gene editing to validate molecular targets in isogenic cell lines. Apply meta-analysis to reconcile disparate findings .

Q. What green chemistry metrics apply to methyl-acridinone synthesis?

Methodological Answer: Calculate E-factor (waste-to-product ratio) and atom economy for reactions using iron catalysts . Compare energy consumption via life-cycle analysis (LCA) for traditional vs. microwave-assisted syntheses.

Q. How can analytical challenges in detecting methyl-acridinone impurities be mitigated?

Methodological Answer: Implement orthogonal methods like HPLC-MS for trace impurity profiling . Use deuterated internal standards to improve quantification accuracy. Collaborate with metabolomics facilities for high-resolution spectral libraries.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.